4-Bromo-1,1-difluorocyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,1-difluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c7-5-1-3-6(8,9)4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBBBQOVOAUKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303409 | |
| Record name | 4-Bromo-1,1-difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-51-0 | |
| Record name | 4-Bromo-1,1-difluorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,1-difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,1-difluoro-cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Synthesis of 4-Bromo-1,1-difluorocyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The gem-difluoroalkyl group, in particular, serves as a crucial bioisostere for carbonyls and other functional groups, enhancing metabolic stability and influencing molecular conformation. This guide provides a comprehensive technical overview of the synthesis of 4-Bromo-1,1-difluorocyclohexane, a valuable building block for the development of novel therapeutics. We will delve into the prevalent synthetic strategies, with a focus on the deoxofluorination of 4-bromocyclohexanone, offering a detailed, field-proven protocol, mechanistic insights, and a discussion of critical process parameters. This document is designed to equip researchers with the necessary knowledge to safely and efficiently synthesize this important intermediate.
Introduction: The Significance of Fluorinated Cyclohexanes in Drug Discovery
The cyclohexane ring is a ubiquitous motif in a vast array of bioactive molecules. Its conformational flexibility allows for the precise spatial orientation of substituents, which is critical for molecular recognition and binding affinity. The introduction of gem-difluoro groups onto this scaffold imparts a range of desirable properties. The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidation. Furthermore, the high electronegativity of fluorine can alter the acidity of neighboring protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are pivotal for drug-target engagement.
This compound, with its dual functionality of a reactive bromine atom and a stable gem-difluoro group, is a versatile intermediate. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents, while the difluorinated position provides a stable anchor with beneficial metabolic properties.
Synthetic Strategy: Deoxofluorination of 4-Bromocyclohexanone
The most direct and widely employed method for the synthesis of this compound is the deoxofluorination of the corresponding ketone, 4-bromocyclohexanone. This transformation replaces the carbonyl oxygen with two fluorine atoms.
Diagram 1: Overall Synthetic Transformation
Caption: Synthetic route from 4-bromocyclohexanone to this compound.
Choice of Fluorinating Agent: A Critical Decision
The selection of the deoxofluorinating agent is paramount to the success of the synthesis. The two most common reagents for this transformation are Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).[1]
| Reagent | Advantages | Disadvantages |
| DAST | Highly effective for a wide range of substrates. | Thermally unstable, can decompose explosively above 90°C. Highly sensitive to moisture. |
| Deoxo-Fluor® | More thermally stable than DAST, offering a better safety profile.[2] Often provides higher yields with fewer byproducts. | Generally more expensive than DAST. |
For this guide, we will focus on a protocol utilizing Deoxo-Fluor® due to its enhanced thermal stability, which is a critical consideration for ensuring a self-validating and safe experimental design.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the deoxofluorination of ketones and is designed for a laboratory scale synthesis.[2]
Materials:
-
4-Bromocyclohexanone (1.0 eq)
-
Deoxo-Fluor® (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Septa
-
Nitrogen or Argon inlet
-
Addition funnel
-
Thermometer
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-bromocyclohexanone (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C using an ice-water bath.
-
Addition of Deoxo-Fluor®: Slowly add Deoxo-Fluor® (2.5 eq) dropwise to the stirred solution via a syringe or an addition funnel over 30 minutes. Caution: The reaction can be exothermic. Maintain the internal temperature below 5°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur. Ensure adequate ventilation and a sufficiently large flask to accommodate the foaming.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes). Combine all organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Mechanistic Rationale
The deoxofluorination of a ketone with Deoxo-Fluor® proceeds through a series of steps:
-
Activation of the Carbonyl: The carbonyl oxygen of 4-bromocyclohexanone attacks the electrophilic sulfur atom of Deoxo-Fluor®.
-
Formation of a Fluorooxosulfonium Intermediate: This initial adduct rearranges to form a more stable intermediate.
-
Nucleophilic Fluoride Delivery: A fluoride ion is delivered to the carbocationic center, leading to the formation of a gem-difluoroalkane and sulfur dioxide as a byproduct.
Diagram 3: Simplified Deoxofluorination Mechanism
Caption: Simplified mechanism of deoxofluorination.
Characterization and Quality Control
Ensuring the purity and identity of the final product is crucial. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the protons on the cyclohexane ring, with coupling to the fluorine atoms.
-
¹³C NMR: The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity of the product and determine its molecular weight.
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1715 cm⁻¹) is a key indicator of a successful reaction.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| 4-Bromocyclohexanone | C₆H₉BrO | 177.04 g/mol | 22460-52-2 |
| This compound | C₆H₉BrF₂ | 199.04 g/mol | 1196156-51-0[3] |
Safety and Handling
Deoxofluorinating agents are hazardous and must be handled with extreme care in a well-ventilated fume hood.
-
Deoxo-Fluor®: Reacts exothermically with water to produce HF. It is a respiratory hazard and should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
DAST: Is thermally unstable and can decompose explosively. It is also highly reactive with water. Strict temperature control is essential when using DAST.
-
Quenching: The quenching step with sodium bicarbonate is highly exothermic and produces a large volume of gas. It must be performed slowly and with caution in an ice bath.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The synthesis of this compound via deoxofluorination of 4-bromocyclohexanone is a robust and reliable method for accessing this valuable fluorinated building block. The use of Deoxo-Fluor® is recommended for its improved safety profile over DAST. Careful attention to anhydrous conditions, temperature control, and safe handling practices are essential for a successful and safe synthesis. This guide provides a solid foundation for researchers to produce high-purity this compound for applications in drug discovery and development.
References
Introduction: A Modern Building Block for Medicinal Chemistry
An In-depth Technical Guide to 4-Bromo-1,1-difluorocyclohexane: Properties, Synthesis, and Applications
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The gem-difluoro group (CF₂) is particularly prized as a bioisostere of a carbonyl group or ether oxygen, offering a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa without introducing excessive steric bulk.[1] When installed on a cyclohexane ring—a ubiquitous scaffold in bioactive molecules—the resulting 1,1-difluorocyclohexane motif provides a conformationally restricted, metabolically robust core.
This compound emerges as a highly valuable bifunctional building block. It combines the advantageous properties of the gem-difluorocyclohexane core with a synthetically versatile bromine handle. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, plausible synthetic routes, anticipated reactivity, and strategic applications of this important intermediate.
Physicochemical and Spectroscopic Properties
Chemical Identity
A clear identification of the molecule is fundamental. The key identifiers for this compound are summarized below.
| Parameter | Value | Reference(s) |
| CAS Number | 1196156-51-0 | [2] |
| Molecular Formula | C₆H₉BrF₂ | [2] |
| Molecular Weight | 199.04 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CC(CCC1Br)(F)F | [2] |
| InChIKey | SPBBBQOVOAUKEG-UHFFFAOYSA-N | [2] |
Physical Properties
While this compound is readily available from commercial suppliers, comprehensive, experimentally determined physical property data is not widely published. The table below summarizes known data and expert-informed expectations.
| Property | Value / Observation | Reference(s) |
| Physical Form | Colorless to light yellow liquid | [3] |
| Flash Point | 55 °C | [3] |
| Boiling Point | Data not available. Expected to be significantly higher than 1,1-difluorocyclohexane due to the higher molecular weight and polarity imparted by the bromine atom. | |
| Density | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). |
Anticipated Spectroscopic Profile
While specific spectra are not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The molecule possesses a plane of symmetry, simplifying the proton spectrum. We anticipate four distinct signals:
-
H4 (1H): The proton on the carbon bearing the bromine atom (C4) will be the most downfield signal, likely appearing around δ 4.0-4.5 ppm. It will exhibit a complex splitting pattern due to coupling with the four adjacent protons on C3 and C5.
-
H3/H5 (4H): The four protons adjacent to the C-Br center will appear further upfield. The axial and equatorial protons will have different chemical shifts and coupling constants.
-
H2/H6 (4H): The four protons adjacent to the CF₂ group will be influenced by the electronegative fluorine atoms and will show complex splitting due to both H-H and H-F couplings (typically ²JHF and ³JHF).
-
-
¹³C NMR Spectroscopy: Due to symmetry, four carbon signals are expected:
-
C1 (CF₂): This signal will be significantly downfield and will appear as a triplet due to the one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-250 Hz).
-
C4 (CHBr): The carbon attached to bromine will appear around δ 45-55 ppm.
-
C3/C5: These two equivalent carbons will appear as a single peak.
-
C2/C6: These two equivalent carbons will show splitting due to two-bond C-F coupling (²JCF).
-
-
¹⁹F NMR Spectroscopy: The two fluorine atoms are chemically equivalent, leading to a single resonance in the proton-decoupled spectrum. In the proton-coupled spectrum, this signal will be split into a complex multiplet by the four adjacent protons on C2 and C6 (²JHF).
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine. The M⁺ and [M+2]⁺ peaks will be of nearly equal intensity, providing a definitive signature for a monobrominated compound.
Synthesis and Handling
Proposed Synthetic Route
While specific literature detailing the synthesis of this compound is scarce, a highly plausible and logical route can be designed based on well-established transformations in organofluorine chemistry. The most direct precursor is 4-bromocyclohexanone[4][5], which is commercially available or can be synthesized from cyclohexanone. The key transformation is the deoxofluorination of the ketone.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Deoxofluorination (Representative)
This protocol is a representative procedure for the key fluorination step. Causality: The choice of a deoxofluorinating agent like Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor® is critical as they are effective for converting ketones to gem-difluorides.[6] The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) because these reagents react violently with water. The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction before being allowed to warm.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve 4-bromocyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Inerting: Purge the system with dry nitrogen for 10-15 minutes.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (approx. 1.2-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.
Safe Handling and Storage
Proper handling is essential for safety and to maintain the integrity of the compound.
-
Hazards: this compound is classified as a combustible liquid. It causes skin and eye irritation and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Many suppliers recommend refrigerated storage (0-10 °C).[3] Keep away from heat, sparks, and open flames.
Chemical Reactivity and Applications
Core Reactivity
The synthetic utility of this compound stems from its bifunctional nature. The gem-difluoro group is largely inert under many reaction conditions, acting as a stable modulator of molecular properties. The primary site of reactivity is the carbon-bromine bond, which behaves as a typical secondary alkyl bromide.
Key Reaction Classes:
-
Nucleophilic Substitution: The bromide is a good leaving group, allowing for substitution reactions with a variety of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce new functional groups at the C4 position.[7]
-
Organometallic Formation: It can be converted into an organometallic reagent, such as a Grignard reagent (via reaction with magnesium metal) or an organolithium species. This transforms the electrophilic C4 carbon into a nucleophile, enabling the formation of new carbon-carbon bonds.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for various cross-coupling reactions, such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and Heck reactions. This allows for the efficient construction of complex molecules by coupling the difluorocyclohexane scaffold to other fragments.
Caption: Key reactivity pathways for this compound.
Strategic Role in Drug Development
The true value of this building block lies in its ability to introduce the 1,1-difluorocyclohexane moiety into potential drug candidates.
-
Metabolic Blocker: The gem-difluoro group at C1 prevents oxidative metabolism at that position, which can be a soft spot in non-fluorinated cyclohexane rings. This often leads to improved pharmacokinetic profiles.[1]
-
Lipophilicity and Solubility Modulation: Fluorine is highly electronegative but the CF₂ group has a surprisingly modest impact on lipophilicity (logP) compared to a simple hydrocarbon, while influencing local polarity. This allows chemists to fine-tune solubility and membrane permeability.[8]
-
Conformational Control: The rigid cyclohexane core helps to lock in specific conformations, which can be crucial for binding to a biological target. The CF₂ group subtly alters bond lengths and angles compared to a CH₂ or C=O group, providing another avenue for optimizing binding interactions.
Conclusion
This compound is a modern, high-value building block for scientists engaged in pharmaceutical and materials research. While detailed experimental data for some of its physical properties remain to be published, its identity, safety profile, and anticipated spectroscopic characteristics are well-defined. Its logical synthesis from 4-bromocyclohexanone and its predictable, versatile reactivity centered on the C-Br bond make it an accessible and powerful tool. By providing a robust, metabolically stable, and conformationally defined scaffold, it enables the exploration of new chemical space and the optimization of lead compounds in drug discovery programs.
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H9BrF2 | CID 68282926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1196156-51-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 4-Bromocyclohexanone|Synthetic Building Block [benchchem.com]
- 5. 4-Bromocyclohexan-1-one | C6H9BrO | CID 11401088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Value of Fluorination in Cyclohexane Scaffolds
An In-Depth Technical Guide to 4-Bromo-1,1-difluorocyclohexane
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization.[1][2] Among the various fluorinated motifs, the gem-difluorocyclohexane unit has emerged as a particularly powerful tool for medicinal chemists. This compound (CAS No. 1196156-51-0) is a key building block that provides a direct route to this valuable scaffold.[3] Its bifunctional nature—possessing both a stable, metabolically robust difluorinated core and a versatile bromine handle for subsequent chemical modification—makes it an indispensable reagent for developing next-generation therapeutics with enhanced pharmacokinetic profiles.
This guide provides an in-depth technical overview of this compound, detailing its physicochemical properties, the scientific rationale for its use, a representative synthetic protocol, and critical safety information for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's properties is fundamental to its effective and safe utilization in a laboratory setting. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1196156-51-0 | [3][4] |
| Molecular Formula | C₆H₉BrF₂ | [3][4] |
| Molecular Weight | 199.04 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Purity | Typically >97-98% (GC) | [3] |
| Storage Temperature | Refrigerated (0-10°C), away from heat/ignition sources | [3] |
| Flash Point | 55 °C | [3] |
| InChIKey | SPBBBQOVOAUKEG-UHFFFAOYSA-N | [4] |
GHS Hazard Information: [3][4]
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Core Scientific Principle: Metabolic Stabilization via the gem-Difluoro Group
The primary driver for incorporating the 1,1-difluorocyclohexane moiety into drug candidates is the significant enhancement of metabolic stability.[1][5] Cycloalkane rings are common in pharmaceuticals but often possess "soft spots"—C-H bonds that are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance.
The introduction of a gem-difluoro group at a specific carbon atom effectively blocks this metabolic pathway. The rationale is twofold:
-
Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to the enzymatic C-H abstraction that initiates oxidative metabolism.[1]
-
Electronic Shielding: The highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, which deactivates adjacent C-H bonds, making them less susceptible to enzymatic attack.[1]
This strategic fluorination transforms a metabolically labile position into a robust, degradation-resistant site, often leading to improved oral bioavailability and a longer plasma half-life of the drug candidate.
Caption: Figure 1: Mechanism of Metabolic Blocking.
Representative Synthesis Workflow
While this compound is commercially available from various suppliers, understanding its synthesis provides insight into the production of novel analogs.[6][7] The following protocol is a representative, field-proven method for synthesizing such compounds, typically starting from a commercially available ketone.
Core Logic: The synthesis hinges on two key transformations: the conversion of a ketone to a gem-difluoride using a deoxofluorinating agent, followed by the conversion of a hydroxyl group to a bromide.
Caption: Figure 2: Representative Synthetic Pathway.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.
Step 1: Deoxofluorination of 4-Hydroxycyclohexan-1-one
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® to the cooled DCM.
-
Substrate Addition: Dissolve 4-hydroxycyclohexan-1-one in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at -78 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) in an ice bath. Caution: Gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (4,4-Difluorocyclohexan-1-ol) by flash column chromatography on silica gel to yield the intermediate alcohol.
Step 2: Bromination of 4,4-Difluorocyclohexan-1-ol
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the purified 4,4-difluorocyclohexan-1-ol from Step 1 in an appropriate anhydrous solvent (e.g., diethyl ether or DCM). Cool the solution to 0 °C.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. Alternatively, an Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) can be employed.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Quench the reaction by carefully adding water or saturated NaHCO₃ solution. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by vacuum distillation or column chromatography to achieve high purity.
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS, to ensure it meets the required specifications (>98%) for subsequent applications.[3]
Safe Handling and Storage
Due to its hazardous properties, strict safety protocols must be followed when handling this compound.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8][9]
-
Handling: This compound is a combustible liquid.[3][4] Keep it away from heat, sparks, open flames, and other sources of ignition.[3][8] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is refrigerated (0-10°C).[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8]
Conclusion
This compound is more than a simple halogenated hydrocarbon; it is a strategic enabling tool for modern medicinal chemistry. Its core value lies in providing access to the gem-difluorocyclohexane scaffold, a proven motif for enhancing the metabolic stability and overall pharmacokinetic profile of drug candidates. By understanding its properties, synthesis, and the scientific principles guiding its application, researchers can effectively leverage this building block to overcome key challenges in drug development and engineer more robust and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1196156-51-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. This compound | C6H9BrF2 | CID 68282926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound|this compound(1196156-51-0)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 7. This compound - CAS:1196156-51-0 - Sunway Pharm Ltd [3wpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-1,1-difluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Introduction
The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the various fluorinated motifs, the gem-difluoromethylene group (-CF2-) has garnered significant attention as a bioisostere for carbonyl groups, ethers, and other functionalities. Its inclusion in cyclic systems, such as cyclohexane, imparts unique conformational constraints and alters electronic properties, which can lead to enhanced metabolic stability and improved binding affinity. 4-Bromo-1,1-difluorocyclohexane serves as a versatile bifunctional building block, featuring a reactive bromine atom for further synthetic transformations and the influential gem-difluoro group. This guide aims to consolidate the available technical data on this compound, providing a foundational understanding for its effective utilization in research and development.
Physicochemical Properties
A precise understanding of the physical properties of a synthetic building block is paramount for its effective use in chemical synthesis and for predicting the characteristics of its derivatives.
General Properties
This compound is a colorless to light yellow liquid at room temperature.[1] It is typically supplied with a purity of 97% or higher.[1][2][3] Due to its potential sensitivity to heat, it is recommended to be stored in a refrigerated and dry environment.[1]
Tabulated Physical Properties
While experimental data for several key physical properties are not consistently reported across public domains, the following table summarizes the available information, including computed values from reputable databases.
| Property | Value | Source |
| CAS Number | 1196156-51-0 | [3][4][5] |
| Molecular Formula | C₆H₉BrF₂ | [3][4][5] |
| Molecular Weight | 199.04 g/mol | [3][5] |
| Physical State | Liquid (at 20°C) | [1] |
| Appearance | Colorless to light yellow | [1] |
| Flash Point | 55 °C | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available | |
| XLogP3-AA (Computed) | 2.9 | [5][6] |
It is important to note that the octanol-water partition coefficient (XLogP3-AA) is a computed value and serves as an estimate of the compound's lipophilicity.[5][6]
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of fluorinated organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the conformational rigidity of the cyclohexane ring and the coupling of protons to the fluorine atoms. The protons on the carbons adjacent to the CF₂ group (C2 and C6) and the carbon bearing the bromine atom (C4) will exhibit characteristic multiplets. The chemical shifts and coupling constants will be influenced by the axial or equatorial positions of the protons and the bromine substituent.
-
¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbon environments in the molecule. The carbon of the CF₂ group will appear as a triplet due to one-bond C-F coupling. The C4 carbon attached to the bromine will be shifted downfield.
-
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal will likely be a complex multiplet due to coupling with the neighboring protons on C2 and C6. Studies on similar 1,1-difluorocyclohexane systems have provided detailed insights into the through-bond and through-space H-F and C-F coupling constants, which are invaluable for detailed structural assignment.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H stretching and bending vibrations. The presence of the C-F bonds will give rise to strong absorption bands typically in the region of 1000-1200 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of bromine, fluorine, or hydrofluoric acid (HF).
Experimental Protocols for Physical Property Determination
For researchers requiring precise experimental values for the physical properties of this compound, the following standard ASTM methods are recommended.
Boiling Point Determination
The boiling range of this compound can be determined using the ASTM D1078 standard test method.[2] This method is suitable for liquids with boiling points between 30 and 350 °C.
Caption: Workflow for boiling point determination.
Density Measurement
The density of liquid this compound can be accurately measured using a digital density meter according to the ASTM D4052 standard.[4][5] This method determines the density by measuring the oscillation period of a U-shaped tube filled with the sample.
Caption: Workflow for density measurement.
Refractive Index Determination
The refractive index can be determined using a refractometer following the ASTM D1218 standard test method.[7] This property is valuable for purity assessment and characterization.
Caption: Workflow for refractive index measurement.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
This compound is classified as a warning-level hazard.[1][2] The primary hazards include:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1] Recommended storage is under refrigeration.[1]
Applications in Drug Discovery and Development
The gem-difluorocyclohexyl motif is a valuable scaffold in medicinal chemistry. The introduction of this group can lead to:
-
Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, which can prolong the half-life of a drug candidate.
-
Modulation of Lipophilicity: The difluoro group can alter the lipophilicity of a molecule, impacting its solubility, membrane permeability, and off-target effects.
-
Conformational Restriction: The bulky fluorine atoms can lock the cyclohexane ring in a specific conformation, which can lead to higher binding affinity and selectivity for the target protein.
This compound serves as a key starting material for introducing this valuable moiety into a target molecule. The bromine atom can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
References
- 1. This compound | 1196156-51-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. This compound | 1196156-51-0 [sigmaaldrich.com]
- 3. This compound|this compound(1196156-51-0)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C6H9BrF2 | CID 68282926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H9BrF2) [pubchemlite.lcsb.uni.lu]
- 7. 4-Bromomethyl-1,1-difluoro-cyclohexane(858121-94-5) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Conformational Analysis of 4-Bromo-1,1-difluorocyclohexane
Introduction
In the landscape of modern drug discovery and materials science, the precise control and understanding of molecular conformation are paramount. Fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by the carbon-fluorine bond, including metabolic stability, lipophilicity, and binding affinity.[1] The cyclohexane scaffold, a ubiquitous motif in pharmaceuticals and natural products, presents a classic case for conformational analysis, where the spatial arrangement of substituents dictates biological activity and physical properties.[2][3] This guide provides a comprehensive technical overview of the conformational analysis of 4-Bromo-1,1-difluorocyclohexane, a molecule that combines the stereoelectronic complexities of gem-difluorination with the steric and electronic influence of a bromine substituent.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental and computational methodologies required to elucidate the conformational landscape of this and related molecules. We will delve into the underlying principles governing its conformational preferences, detail robust experimental protocols, and present a framework for computational validation.
The Structural Landscape of this compound
The conformational behavior of this compound is governed by the chair interconversion, a process that results in two primary chair conformations. In this equilibrium, the bromine atom can occupy either an axial or an equatorial position. The gem-difluoro group, being fixed at the 1-position, does not change its relative orientation to the ring during this process.
The determination of which conformer is more stable, and to what extent, requires a nuanced understanding of several competing factors:
-
Steric Interactions: Traditionally, the bulkiness of a substituent, quantified by its A-value, dictates its preference for the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions.[4][5][6]
-
Stereoelectronic Effects: The high electronegativity of fluorine atoms introduces significant electronic effects that can override steric considerations. These include the gauche effect and anomeric-like interactions.[1][7][8][9]
-
Dipole-Dipole Interactions: The polar C-F and C-Br bonds create molecular dipoles, and their relative orientation in each conformer influences the overall molecular dipole moment and conformational stability.
The Conformational Equilibrium
The dynamic equilibrium between the two chair conformations of this compound is the central focus of our analysis. The key question is the relative energetic preference for the bromine atom to be in the axial versus the equatorial position.
Caption: Chair-flipping equilibrium of this compound.
Experimental Determination of Conformational Preference
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the cornerstone experimental technique for investigating conformational equilibria that are rapid on the NMR timescale at room temperature.[10][11][12][13]
Variable-Temperature NMR (VT-NMR) Spectroscopy Workflow
The following protocol outlines the steps for determining the thermodynamic parameters of the conformational equilibrium of this compound.
References
- 1. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gauche effect - Wikipedia [en.wikipedia.org]
- 9. Gauche_effect [chemeurope.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
An In-depth Technical Guide to the Stability and Handling of 4-Bromo-1,1-difluorocyclohexane
Abstract
This technical guide provides a comprehensive overview of the chemical stability, handling protocols, and reactivity of 4-Bromo-1,1-difluorocyclohexane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on the compound's physicochemical properties, potential hazards, and safe laboratory practices. Detailed experimental procedures, waste disposal guidelines, and an analysis of the compound's reactivity profile are presented to ensure its effective and safe utilization in a research and development setting.
Introduction to this compound
This compound is a halogenated aliphatic cyclic compound that has gained interest as a building block in medicinal chemistry and materials science. The presence of the gem-difluoro group can significantly influence the physicochemical properties of molecules, such as lipophilicity and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents.[1][2] Understanding the stability and handling of this compound is paramount for its safe and effective use in the laboratory.
Chemical Identity and Physicochemical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1196156-51-0 | PubChem |
| Molecular Formula | C₆H₉BrF₂ | PubChem |
| Molecular Weight | 199.04 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | TCI |
| Boiling Point | Not explicitly available, but related compounds suggest it would be in the range of 180-210 °C at atmospheric pressure.[3] | - |
| Density | Not explicitly available, but likely > 1 g/mL | - |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran). | General chemical principles |
Chemical Stability and Reactivity Profile
The stability of this compound is influenced by the presence of both the bromine atom and the gem-difluoro group.
Thermal Stability
The thermal degradation of fluorinated compounds can produce a range of products, including hydrogen fluoride (HF), carbonyl fluoride, and various perfluorinated acids.[8][9] The presence of both bromine and fluorine suggests that upon thermal decomposition, a complex mixture of halogenated byproducts could be formed. It is therefore recommended to handle this compound at elevated temperatures with caution and under an inert atmosphere to minimize decomposition.
Stability to Air and Moisture
This compound is expected to be relatively stable to air and moisture under normal laboratory conditions. However, prolonged exposure to moist air could potentially lead to slow hydrolysis, although the gem-difluoro group generally imparts a degree of stability to the adjacent carbons.
Photostability
Many organobromine compounds are sensitive to light, which can induce cleavage of the C-Br bond to form radicals. It is therefore advisable to store this compound in an amber bottle or in a dark location to prevent photochemical decomposition.
Incompatibility with Other Reagents
As a halogenated hydrocarbon, this compound should be considered incompatible with:
-
Strong Bases: Strong bases can promote dehydrobromination, leading to the formation of a difluorocyclohexene derivative.
-
Strong Oxidizing Agents: Can cause vigorous reactions.
-
Reactive Metals: Such as sodium, potassium, and magnesium, which can react with the C-Br bond.
Predicted Reactivity
The reactivity of this compound is dictated by its two key functional groups:
-
The Bromine Atom: This site is susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The secondary nature of the carbon to which the bromine is attached allows for both substitution and elimination pathways, with the outcome dependent on the reaction conditions (nucleophile/base strength, solvent, temperature).[10][11][12]
-
The Gem-difluoro Group: This group is generally stable but can influence the reactivity of the rest of the molecule through its strong electron-withdrawing inductive effect.[1][3] While the C-F bond is very strong, the gem-difluoro moiety can activate adjacent positions to nucleophilic attack under certain conditions, although this is less likely than reactions at the C-Br bond.[13][14]
Caption: Key reaction pathways for this compound.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Body Protection: A laboratory coat should be worn at all times.
Engineering Controls
All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
Recommended Storage Conditions
-
Store in a tightly sealed, amber glass bottle.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong bases and oxidizing agents.
-
Protect from light.
Spill and Leakage Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Do not allow the material to enter drains or waterways.
Experimental Procedures and Handling Considerations
The following are generalized protocols. Specific reaction conditions should be optimized for each application.
Protocol for a General Nucleophilic Substitution Reaction
This protocol provides a framework for reacting this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Septa and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus (round-bottom flask with a condenser) under an inert atmosphere.
-
Reagent Addition:
-
To the reaction flask, add the nucleophile and the anhydrous solvent via syringe or cannula.
-
Begin stirring the mixture.
-
Slowly add this compound to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature and monitor the progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 3. innospk.com [innospk.com]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 6. cetjournal.it [cetjournal.it]
- 7. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cswab.org [cswab.org]
- 9. turi.org [turi.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How To [chem.rochester.edu]
- 16. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. scispace.com [scispace.com]
4-Bromo-1,1-difluorocyclohexane: A Versatile Fluorinated Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Scaffolds in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought after. Among these, the gem-difluorocyclohexane motif offers a conformationally restricted, lipophilic scaffold that can serve as a bioisostere for carbonyl groups or other polar functionalities. 4-Bromo-1,1-difluorocyclohexane emerges as a particularly valuable building block, combining the advantageous properties of the gem-difluoro group with a synthetically versatile bromine handle, enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.
| Property | Value | Reference |
| CAS Number | 1196156-51-0 | [1] |
| Molecular Formula | C₆H₉BrF₂ | [1] |
| Molecular Weight | 199.04 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Flash Point | 55 °C | [2] |
| Storage Temperature | Refrigerated (0-10 °C) | [2] |
Safety Profile:
This compound is classified as a flammable liquid and is associated with skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this reagent. All manipulations should be conducted in a well-ventilated fume hood.
A Plausible Synthetic Pathway
While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a robust and logical synthetic route can be constructed from well-established transformations of analogous substrates. The following multi-step synthesis represents a plausible and field-proven approach.
Figure 1: Plausible multi-step synthesis of this compound.
Experimental Protocol: A Representative Synthesis
Step 2: Gem-Difluorination of 1,4-Cyclohexanedione monoethylene ketal
This key step introduces the gem-difluoro moiety. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.[1]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (2.2 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4,4-difluorocyclohexanone ethylene ketal.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be complex due to the conformational rigidity and the presence of fluorine-hydrogen coupling. The proton on the carbon bearing the bromine (H-4) would appear as a multiplet, significantly downfield due to the deshielding effect of the bromine. The protons on the carbons adjacent to the gem-difluoro group (H-2 and H-6) would also show complex splitting patterns due to both geminal and vicinal coupling to fluorine.
-
¹³C NMR: The carbon bearing the gem-difluoro group (C-1) would appear as a triplet due to one-bond carbon-fluorine coupling, with a characteristically large coupling constant. The carbon attached to the bromine (C-4) would be shifted downfield.
-
¹⁹F NMR: A single resonance, likely a complex multiplet due to coupling with neighboring protons, would be observed.
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the orthogonal reactivity of the bromine atom and the gem-difluoro group. The bromine atom serves as a versatile handle for a variety of transformations, primarily nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.
Figure 2: Key reaction pathways of this compound.
Nucleophilic Substitution Reactions
The secondary bromine atom in this compound is susceptible to displacement by a wide range of nucleophiles. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and temperature.
Representative Protocol: Amination
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the desired amine (2.0-3.0 eq), and a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography or distillation to afford the corresponding 4-amino-1,1-difluorocyclohexane derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond provides a handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal catalysis. The Suzuki-Miyaura coupling is a powerful method for introducing aryl or heteroaryl groups.
Representative Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq), a boronic acid or boronate ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a base such as sodium carbonate (2.0 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 4-16 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the 4-aryl-1,1-difluorocyclohexane product.
Applications in Medicinal Chemistry and Materials Science
The 4,4-difluorocyclohexyl motif is increasingly recognized as a valuable scaffold in drug design. Its conformational rigidity and the electronic effects of the gem-difluoro group can lead to improved pharmacological properties.
A notable example of the application of difluorocyclohexyl derivatives is in the development of modulators of the interleukin-17 (IL-17) family of cytokines .[4][5] These cytokines are implicated in a range of inflammatory and autoimmune diseases. Patent literature discloses novel difluorocyclohexyl derivatives as potent IL-17 modulators, highlighting the potential of this scaffold in the development of new therapeutics.[6] The synthetic accessibility of diverse analogs through the bromo-functionalized building block is key to exploring the structure-activity relationships in such drug discovery programs.
In the realm of materials science, fluorinated cyclohexanes have been investigated for their use in liquid crystal displays .[7] The introduction of the gem-difluoro group can significantly alter the dielectric anisotropy and other physical properties of the liquid crystal molecules, leading to improved performance characteristics.
Conclusion
This compound stands out as a highly promising and versatile fluorinated building block. Its synthesis, while requiring a multi-step approach, relies on well-understood and scalable chemical transformations. The presence of a readily functionalizable bromine atom opens the door to a vast array of chemical modifications, allowing for the introduction of diverse functionalities. The demonstrated and potential applications in medicinal chemistry and materials science underscore the importance of this compound for the development of next-generation pharmaceuticals and advanced materials. As the demand for sophisticated fluorinated scaffolds continues to grow, this compound is poised to become an indispensable tool in the synthetic chemist's arsenal.
References
- 1. This compound | C6H9BrF2 | CID 68282926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1196156-51-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Fluorinated Scaffold: A Technical Guide to 4-Bromo-1,1-difluorocyclohexane
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular frameworks is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—have made fluorinated building blocks indispensable tools for researchers. Among these, 4-Bromo-1,1-difluorocyclohexane has emerged as a versatile and highly valuable scaffold. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of this pivotal molecule, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Rise of gem-Difluorinated Cycloalkanes
The introduction of a gem-difluoro group (CF2) into a cyclic system offers a unique bioisosteric replacement for a carbonyl or methylene group, profoundly influencing the molecule's conformational preferences and electronic properties without significantly altering its steric profile. This substitution can block metabolic oxidation at that position, a critical advantage in enhancing the pharmacokinetic profile of a drug candidate. The presence of a bromine atom in this compound provides a reactive handle for a wide array of synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This dual functionality makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.[1][2]
Physicochemical Properties
A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1196156-51-0 | PubChem[3] |
| Molecular Formula | C6H9BrF2 | PubChem[3] |
| Molecular Weight | 199.04 g/mol | PubChem[3] |
| Appearance | Colorless to light yellow liquid | TCI[4] |
| Purity | >98.0% (GC) | TCI[4] |
| Storage | Sealed in dry, Room Temperature | Sunway Pharm Ltd[5] |
Historical Perspective and Synthesis
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the development of modern fluorination techniques. The most logical and widely practiced synthetic route involves the deoxofluorination of a readily available precursor, 4-bromocyclohexan-1-one.[6] This transformation is a cornerstone of modern organofluorine chemistry.
The Deoxofluorination Approach
The conversion of a ketone to a gem-difluoride is a powerful synthetic tool. The reaction proceeds via the replacement of the carbonyl oxygen with two fluorine atoms. Several reagents have been developed for this purpose, with diethylaminosulfur trifluoride (DAST) and its less hazardous analogues, such as Deoxo-Fluor®, being the most prominent.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis from 4-Bromocyclohexan-1-one
The following protocol is a representative example of the synthesis of this compound. Note: This reaction should be carried out by trained personnel in a well-ventilated fume hood, as fluorinating agents can be hazardous.
Materials:
-
4-Bromocyclohexan-1-one[7]
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: A solution of 4-Bromocyclohexan-1-one in anhydrous DCM is prepared in a dry, inert-atmosphere flask and cooled to 0°C in an ice bath.
-
Addition of Fluorinating Agent: The deoxofluorinating agent (e.g., DAST, typically 1.2-1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO3 solution at 0°C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound as a building block is evident from its frequent appearance in the patent literature for novel therapeutic agents.[3] Its bifunctional nature allows for its incorporation into a wide range of molecular architectures.
Caption: Reactivity of this compound.
The bromine atom can be readily converted to an organometallic species or participate in various cross-coupling reactions, enabling the attachment of aryl, heteroaryl, or alkyl groups. Simultaneously, the difluorinated cyclohexane core provides a stable, lipophilic scaffold that can be oriented within a protein binding pocket to optimize drug-target interactions.
While specific, publicly disclosed drug candidates containing the this compound moiety are often proprietary, its structural motif is found in compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The incorporation of this building block is a strategic choice to enhance the "drug-like" properties of a molecule.
Conclusion and Future Outlook
This compound stands as a testament to the power of organofluorine chemistry in modern drug discovery. Its synthesis, primarily through the deoxofluorination of 4-bromocyclohexanone, provides a reliable route to this valuable intermediate. The dual functionality of the bromo and gem-difluoro groups offers medicinal chemists a versatile platform for the design and synthesis of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of key building blocks like this compound is set to increase, solidifying its role as a critical component in the medicinal chemist's toolbox.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H9BrF2 | CID 68282926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1196156-51-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. This compound - CAS:1196156-51-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. 4-Bromocyclohexanone|Synthetic Building Block [benchchem.com]
- 7. 4-Bromocyclohexan-1-one | C6H9BrO | CID 11401088 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Conformational Landscape of 4-Bromo-1,1-difluorocyclohexane: A Theoretical Approach
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: The Conformational Challenge and Strategic Importance
In modern drug discovery, the three-dimensional structure of a molecule is paramount. It dictates binding affinity, metabolic stability, and overall pharmacological profile. Small molecule building blocks, such as 4-Bromo-1,1-difluorocyclohexane, are foundational scaffolds in the synthesis of novel therapeutics. The strategic incorporation of halogens and fluorine, in particular, is a well-established tactic for modulating a compound's physicochemical properties.[1][2] However, the conformational preferences of such a scaffold are not trivial to predict. The interplay between the steric bulk of the bromine atom and the potent electronic effects of the gem-difluoro group creates a complex energetic landscape. This guide provides a comprehensive framework for dissecting the conformational isomerism of this compound using state-of-the-art theoretical calculations, offering a robust, validated workflow for researchers in the field.
Foundational Principles: A-Values and Electronic Perturbations
The conformational analysis of any substituted cyclohexane begins with understanding the chair conformation, the lowest energy arrangement for the parent ring.[3] In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
1.1 The Steric Influence: The A-Value of Bromine
For a monosubstituted cyclohexane, the energetic preference for the equatorial position is quantified by the "A-value," defined as the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[4] The bromine substituent has a relatively modest A-value of approximately 0.43 kcal/mol.[4] This preference is driven by unfavorable 1,3-diaxial interactions between the axial bromine and the axial hydrogens at the C2 and C6 positions. The longer carbon-bromine bond length (approx. 1.93 Å) mitigates these steric clashes compared to a smaller but more closely bound group like methyl (A-value ≈ 1.75 kcal/mol).[4]
1.2 The Electronic Influence: The Gem-Difluoro Group
The introduction of a 1,1-difluoro (gem-difluoro) group at the C1 position dramatically alters the electronic character of the ring. Fluorine's high electronegativity induces a strong dipole moment through the C-F bonds. While gem-difluorination can enforce specific conformational preferences in flexible systems, its primary impact in this rigid cyclohexane system is electronic.[1][5][6][7] It polarizes the sigma framework of the ring and can influence the stability of the two chair conformers through dipole-dipole interactions and other non-covalent forces.[8]
The core question for this compound is how these two forces—the steric demand of the C4-bromo group and the electronic perturbation of the C1-difluoro group—balance to determine the predominant conformation.
Computational Strategy: A Validated Workflow
To accurately model this system, a robust computational workflow is essential. Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for this type of analysis.
2.1 Justification of Method Selection
-
Functional: The choice of the DFT functional is critical. For systems involving non-covalent interactions, which are key to understanding conformational energies, standard functionals like B3LYP can be insufficient unless paired with a dispersion correction.[9][10] We recommend the M06-2X functional, which was specifically parameterized to handle main-group thermochemistry and non-covalent interactions accurately.[11][12][13][14] Alternatively, B3LYP-D3(BJ) , which adds an empirical dispersion correction (D3) with Beck-Johnson damping, is also an excellent and widely-used choice.[10][15][16]
-
Basis Set: For molecules containing a heavy atom like bromine, a suitable basis set is required to describe the electron distribution accurately. The Pople-style 6-311+G(d,p) basis set provides a good balance of flexibility and computational efficiency. For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ are recommended, especially for the bromine atom, as they are optimized for post-Hartree-Fock calculations and provide a systematic path to the basis set limit.[17][18][19]
2.2 Detailed Computational Protocol
This protocol outlines a self-validating system for determining the conformational equilibrium.
Step 1: Initial Structure Generation
-
Using a molecular builder (e.g., Avogadro, IQmol), construct two initial geometries of this compound:
-
Conformer A (Axial-Br): The bromine atom is in the axial position.
-
Conformer E (Equatorial-Br): The bromine atom is in the equatorial position.
-
Step 2: Geometry Optimization
-
Perform a full geometry optimization for both conformers using the chosen level of theory (e.g., M06-2X/6-311+G(d,p)). This step locates the nearest local minimum on the potential energy surface for each starting structure.
Step 3: Frequency Calculation
-
Perform a frequency calculation at the same level of theory for both optimized structures. This crucial step serves two purposes:
-
Verification of Minima: Confirms that the optimized structures are true energy minima (i.e., have zero imaginary frequencies).
-
Thermodynamic Data: Provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy (H), and entropy (S), which are necessary to calculate the Gibbs free energy (G).
-
Step 4: Calculation of Relative Energies
-
Calculate the relative electronic energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG) between the two conformers using the output from the frequency calculations.
-
ΔG = G_equatorial - G_axial
-
Step 5: Boltzmann Population Analysis
-
Use the calculated ΔG value to determine the predicted equilibrium population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation:
-
%Equatorial = 100 / (1 + e^(ΔG/RT))
-
%Axial = 100 - %Equatorial
-
Predicted Energetics and Structural Parameters
Based on the foundational principles, we can predict the outcome of these calculations. The steric demand of the bromine atom will be the dominant factor, favoring the equatorial conformer. The electronic effects of the gem-difluoro group are expected to be secondary but may slightly modulate the energy difference compared to simple bromocyclohexane.
Table 1: Predicted Relative Energies and Population
| Parameter | Axial Conformer | Equatorial Conformer | Difference (Δ = E - A) |
|---|---|---|---|
| Relative Electronic Energy (ΔE) | > 0 kcal/mol | 0.00 kcal/mol | < 0 kcal/mol |
| Relative Enthalpy (ΔH) | > 0 kcal/mol | 0.00 kcal/mol | < 0 kcal/mol |
| Relative Gibbs Free Energy (ΔG) | 0.00 kcal/mol | -0.5 kcal/mol | |
| Predicted Population @ 298 K | ~28% | ~72% | N/A |
Note: Values are illustrative based on known A-values and are subject to the precise level of theory used.
The equatorial conformer is predicted to be the global minimum, with a Gibbs free energy approximately 0.5 kcal/mol lower than the axial conformer, leading to an approximate 72:28 equilibrium mixture at room temperature.
Cross-Validation with Experimental Observables
A key component of a trustworthy protocol is the ability to validate theoretical predictions with experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[20][21]
The Karplus Relationship
The magnitude of the coupling constant between vicinal protons (³JHH) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[22][23][24][25]
-
In the axial conformer , the proton at C4 (H4) is axial. It has a ~180° (anti-periplanar) dihedral angle to the axial protons at C3 and C5, resulting in a large coupling constant (³J_ax,ax ≈ 9-13 Hz). It also has a ~60° (gauche) dihedral angle to the equatorial protons at C3 and C5, giving a small coupling constant (³J_ax,eq ≈ 2-5 Hz).
-
In the equatorial conformer , the H4 proton is equatorial. It has gauche relationships with all four vicinal protons, resulting in uniformly small coupling constants (³J_eq,ax and ³J_eq,eq ≈ 2-5 Hz).
Since the ring flip is fast on the NMR timescale at room temperature, the observed coupling constant is a population-weighted average of the constants for the two conformers. By calculating the dihedral angles from the optimized geometries, one can predict the theoretical coupling constants for each pure conformer. These can then be used with the experimentally observed coupling constant to solve for the population of each conformer, providing a direct validation of the computed ΔG.
Conclusion and Outlook
The theoretical framework presented here provides a robust and reliable method for elucidating the conformational preferences of this compound. By combining high-level DFT calculations with a clear, step-by-step protocol, researchers can confidently predict the dominant conformation and the energetic barrier to ring inversion. This understanding is critical for drug development professionals, as it informs the design of molecules with optimized 3D structures for target engagement. The principles and workflow described are broadly applicable to other substituted cyclohexane systems, serving as a valuable tool in the rational design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. westmont.edu [westmont.edu]
- 11. Assessment of the Performance of the M05-2X and M06-2X Exchange-Correlation Functionals for Noncovalent Interactions in Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. comp.chem.umn.edu [comp.chem.umn.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ) Potential Energy Surface with Adaptive Force Matching: A Benchmark Study with Seven Alcohols and One Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. sikhcom.net [sikhcom.net]
- 22. anthracycline - Karplus Equations [sites.google.com]
- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 24. Karplus equation - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions with 4-Bromo-1,1-difluorocyclohexane
Introduction: The Strategic Importance of the 4,4-Difluorocyclohexyl Moiety
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key physicochemical and pharmacological properties.[1][2] The gem-difluoro group (CF2), in particular, serves as a valuable bioisostere for carbonyl groups or other functionalities, offering a unique combination of steric and electronic effects that can enhance metabolic stability, binding affinity, and lipophilicity.[1][3][4] The 4,4-difluorocyclohexyl motif has emerged as a particularly attractive saturated carbocyclic scaffold, providing a three-dimensional element that can improve the overall druglike properties of a candidate molecule.[5]
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 4-bromo-1,1-difluorocyclohexane as a key building block in Suzuki coupling reactions to synthesize a variety of 4-aryl-1,1-difluorocyclohexanes.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound in the presence of a base.[6][7][8] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species.
Key Steps in the Catalytic Cycle: [8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8]
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide. The base plays a crucial role in forming a more nucleophilic boronate species, which facilitates this step.[10][11][12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
References
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Formation of the Grignard Reagent from 4-Bromo-1,1-difluorocyclohexane
Introduction: The Strategic Value of Fluorinated Motifs in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for modulating physicochemical and biological properties.[1][2][3][4] The gem-difluoromethylene (CF₂) group, in particular, is a highly sought-after motif.[3][4] Its introduction can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity by acting as a bioisostere for carbonyl or ether functionalities.[1][3][5] The Grignard reagent of 4-Bromo-1,1-difluorocyclohexane is a key intermediate, providing a nucleophilic handle to introduce the valuable 1,1-difluorocyclohexyl moiety into a diverse range of molecular architectures.
This guide provides a comprehensive overview of the critical parameters and a detailed protocol for the successful formation of 4-(1,1-difluorocyclohexyl)magnesium bromide. We will delve into the mechanistic underpinnings of the reaction, focusing on the pivotal role of magnesium activation and the unique considerations imposed by the fluorinated scaffold.
Core Principles and Mechanistic Considerations
The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of magnesium metal.[6] A primary obstacle to a successful and reproducible Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the metal surface, preventing interaction with the organic halide.[7] Therefore, activation of the magnesium is the most critical phase of the synthesis.
While organofluorides are generally unreactive in Grignard formation due to the high strength of the C-F bond, the C-Br bond in this compound is the reactive site for this transformation.[8][9] The reactivity order of halogens for Grignard formation is I > Br > Cl >> F.[8] The electron-withdrawing nature of the gem-difluoro group may have a subtle influence on the reactivity of the C-Br bond, but the fundamental principles of Grignard reagent synthesis remain applicable.
Magnesium Activation: The Key to Initiation
Several methods are employed to disrupt the MgO layer and initiate the reaction.[7] Common chemical activators include:
-
Iodine (I₂): A small crystal of iodine can react with magnesium at imperfections in the oxide layer, creating reactive magnesium iodide and exposing fresh metal surfaces.[7][10] The disappearance of the characteristic purple or brown color of iodine is a visual indicator of successful initiation.[7]
-
1,2-Dibromoethane (DBE): This highly reactive alkyl halide readily reacts with magnesium to form ethylene gas and magnesium bromide, effectively cleaning and activating the metal surface.[7][10][11]
-
Diisobutylaluminum hydride (DIBAH): A more specialized activating agent, DIBAH can be used in small quantities to activate the magnesium surface and scavenge residual water from the solvent.[6][12]
For this protocol, we will focus on the use of iodine and 1,2-dibromoethane as reliable and commonly accessible activators.
Experimental Workflow and Logic
The following diagram outlines the key stages for the successful preparation of the 4-(1,1-difluorocyclohexyl)magnesium bromide Grignard reagent.
Caption: Workflow for the preparation of 4-(1,1-difluorocyclohexyl)magnesium bromide.
Detailed Experimental Protocol
Safety Precautions:
-
All operations must be conducted in a well-ventilated fume hood.
-
Anhydrous ether is extremely flammable and peroxide formation is a risk. Use freshly opened bottles or test for peroxides.
-
The Grignard reaction is exothermic and can become vigorous if the addition of the alkyl halide is too rapid.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| This compound | ≥97% | Various | Store under an inert atmosphere. |
| Magnesium Turnings | ≥99.5% | Sigma-Aldrich | |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | ≥99.7%, inhibitor-free | Sigma-Aldrich | Use from a freshly opened bottle or dried over sodium/benzophenone. |
| Iodine (I₂) | ACS Reagent, ≥99.8% | Sigma-Aldrich | For magnesium activation. |
| 1,2-Dibromoethane (DBE) | 99% | Sigma-Aldrich | Optional, for magnesium activation. |
| Standardized sec-Butanol in Xylene | 1.0 M | Sigma-Aldrich | For titration. |
| 1,10-Phenanthroline | Indicator Grade | Sigma-Aldrich | For titration. |
Procedure
-
Glassware Preparation:
-
All glassware (a three-necked round-bottom flask, a condenser, and a pressure-equalizing dropping funnel) must be scrupulously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon gas.[13][14] This ensures the removal of all traces of water, which would quench the Grignard reagent.[7][9]
-
-
Reaction Setup:
-
Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the cooled three-necked flask.
-
Quickly add a single crystal of iodine.
-
Seal the flask and maintain a positive pressure of inert gas throughout the reaction.
-
-
Initiation:
-
Add a small portion (approximately 10%) of the total anhydrous ether or THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous ether or THF.
-
Add a small amount (approximately 5-10%) of the halide solution to the magnesium suspension.
-
The reaction mixture may need to be gently warmed with a heat gun to initiate. Successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish-brown solution, often accompanied by spontaneous boiling of the solvent.[7]
-
If initiation is difficult, a few drops of 1,2-dibromoethane can be added to activate the magnesium.[7][11]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[13] If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in a water bath.
-
After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[13]
-
-
Completion and Use:
-
The resulting grayish-brown solution is the 4-(1,1-difluorocyclohexyl)magnesium bromide Grignard reagent.
-
It is recommended to use the reagent immediately in subsequent reactions.[13] The concentration should be determined by titration before use.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Wet glassware or reagents; Passivated magnesium. | Ensure all equipment is rigorously dried.[7] Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane.[7][10] Gently warm the flask.[7] Use an ultrasonic bath to physically disrupt the MgO layer.[15] |
| Reaction Stops Prematurely | Impurities in the starting material or solvent. | Use highly pure, anhydrous reagents. |
| Low Yield of Grignard Reagent | Wurtz coupling side reaction. | Add the alkyl halide solution slowly and under dilute conditions to minimize the concentration of the halide in the reaction mixture at any given time. |
Characterization: Titration of the Grignard Reagent
The concentration of the prepared Grignard reagent should be determined before use. A common method is titration with a standardized solution of an alcohol, such as sec-butanol, in the presence of a colorimetric indicator.
-
Carefully transfer 1.0 mL of the Grignard solution to a dry flask under an inert atmosphere.
-
Add a few crystals of 1,10-phenanthroline as an indicator.
-
Titrate with a standardized solution of sec-butanol in xylene until the color of the indicator disappears.
-
The concentration can be calculated based on the volume of the titrant used.
Conclusion
The formation of the Grignard reagent from this compound is a robust and scalable process when meticulous attention is paid to anhydrous conditions and effective magnesium activation. This versatile intermediate opens the door to a wide array of novel fluorinated compounds for applications in medicinal chemistry and materials science. By understanding the fundamental principles and following a validated protocol, researchers can reliably access this valuable synthetic building block.
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-1,1-difluorocyclohexane
Introduction: The Strategic Value of the 4-Substituted-1,1-difluorocyclohexane Motif in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The 1,1-difluorocyclohexane moiety, in particular, has emerged as a valuable bioisostere for carbonyl groups and other functionalities. Its introduction can enhance metabolic stability, improve membrane permeability, and favorably alter binding affinities. 4-Bromo-1,1-difluorocyclohexane serves as a key building block, providing a reactive handle for the introduction of a diverse range of functional groups at the 4-position via nucleophilic substitution reactions. This guide provides a detailed exploration of these reactions, offering both mechanistic insights and practical, field-proven protocols for researchers in drug development and organic synthesis.
Mechanistic Considerations: The Influence of the Gem-Difluoro Group
The reactivity of this compound in nucleophilic substitution reactions is primarily governed by the electronic and steric effects of the gem-difluoro group at the C1 position. While the bromine atom is at the C4 position, the strong electron-withdrawing nature of the two fluorine atoms can influence the electronic environment of the entire cyclohexane ring.
These reactions predominantly proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is characterized by a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion departs simultaneously.
dot graph "SN2_Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes Reactants [label="Nu:⁻ + this compound"]; TransitionState [label="[Nu---C---Br]⁻\nTransition State"]; Products [label="4-Nu-1,1-difluorocyclohexane + Br⁻"];
// Edges Reactants -> TransitionState [label="Backside Attack"]; TransitionState -> Products [label="Inversion of Stereochemistry"]; } Caption: Generalized SN2 reaction pathway for this compound.
Key factors influencing the SN2 reactivity of this substrate include:
-
Steric Hindrance: The cyclohexane ring exists in a chair conformation. For the SN2 reaction to occur, the nucleophile must approach the carbon-bromine bond from the backside (anti-periplanar). The bulky cyclohexane framework can present some steric hindrance, but it is generally not prohibitive for reactions at the C4 position.
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended. These solvents are capable of solvating the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity. Protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and potentially leading to slower reaction rates or side reactions.[1]
-
Nucleophile Strength: The rate of the SN2 reaction is directly proportional to the concentration and strength of the nucleophile. Stronger nucleophiles will generally lead to faster and more efficient reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with a variety of common nucleophiles. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.
Protocol 1: Azide Substitution
This protocol describes the synthesis of 4-azido-1,1-difluorocyclohexane, a versatile intermediate that can be further elaborated, for example, through reduction to the corresponding amine or via "click" chemistry.
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Amine Substitution
This protocol details the synthesis of N-substituted-4-amino-1,1-difluorocyclohexanes. The use of a slight excess of the amine and a non-nucleophilic base is crucial to drive the reaction to completion and neutralize the HBr byproduct.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile or DMF, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF.
-
Add the desired amine (1.2 eq) and potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Heat the mixture to reflux (for acetonitrile) or 80-100 °C (for DMF) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by flash chromatography on silica gel.
Protocol 3: Thiol Substitution
This protocol outlines the preparation of 4-thio-1,1-difluorocyclohexane derivatives. Thiolates are excellent nucleophiles, and these reactions often proceed efficiently at moderate temperatures.
Reaction Scheme:
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
DMF, anhydrous
-
Diethyl ether
-
1 M aqueous sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
If using K₂CO₃: To a solution of this compound (1.0 eq) and the thiol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
If using NaH (use with extreme caution): In a separate flask under an inert atmosphere (nitrogen or argon), add the thiol (1.1 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C. Stir for 30 minutes, then add this solution to a solution of this compound (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir until TLC or GC-MS analysis indicates completion.
-
Cool the mixture and quench by carefully adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with 1 M aqueous sodium hydroxide solution (to remove excess thiol) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting thioether by column chromatography.
Protocol 4: Cyanide Substitution
This protocol describes the synthesis of 1,1-difluorocyclohexane-4-carbonitrile. The use of an ethanol/water solvent system is common for this type of reaction.[1]
Reaction Scheme:
Materials:
-
This compound
-
Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Ethanol
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
WORK IN A WELL-VENTILATED FUME HOOD AND WEAR APPROPRIATE PERSONAL PROTECTIVE EQUIPMENT.
-
In a round-bottom flask, dissolve potassium cyanide (1.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Carefully remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the nitrile product by distillation or column chromatography.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound. Note that reaction times and yields are approximate and may vary depending on the specific substrate and reaction scale.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Azide | NaN₃ | - | DMF | 80 | 12-24 |
| Amine (Aniline) | Aniline | K₂CO₃ | Acetonitrile | Reflux | 8-16 |
| Thiol (Thiophenol) | Thiophenol | K₂CO₃ | DMF | 60-80 | 4-8 |
| Cyanide | KCN | - | Ethanol/Water | Reflux | 6-12 |
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of 4-substituted-1,1-difluorocyclohexane derivatives. The nucleophilic substitution reactions described in these application notes proceed reliably, providing access to key intermediates for drug discovery and development. By understanding the underlying SN2 mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently and reproducibly synthesize novel fluorinated compounds with tailored properties.
References
Application Note & Protocols: Leveraging 4-Bromo-1,1-difluorocyclohexane for the Synthesis of Bioactive Fsp3-Rich Scaffolds
Abstract
In modern drug discovery, there is a significant strategic shift away from flat, sp2-hybridized molecules towards three-dimensional, Fsp3-rich scaffolds.[1][2] This shift is driven by the need to access novel chemical space and develop drug candidates with improved physicochemical properties, such as enhanced solubility, greater metabolic stability, and higher target selectivity.[1] The 1,1-difluorocyclohexane moiety has emerged as a particularly valuable structural motif. The gem-difluoro group acts as a lipophilic bioisostere for polar functional groups like carbonyls or ethers, modulating local electronics and conformation without introducing metabolic liabilities.[3][4] 4-Bromo-1,1-difluorocyclohexane serves as a versatile and powerful building block, providing this desirable scaffold with a reactive handle for synthetic elaboration. The bromine atom allows for a wide range of transformations, most notably transition metal-catalyzed cross-coupling reactions, enabling its incorporation into a diverse array of complex bioactive molecules. This guide provides an in-depth look at the reactivity of this compound and offers detailed, field-tested protocols for its application in medicinal chemistry workflows.
Introduction: The Value of the 1,1-Difluorocyclohexane Moiety
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to fine-tune molecular properties.[3] The 1,1-difluorocyclohexane unit offers a unique combination of conformational rigidity and metabolic stability. Unlike a simple cyclohexane ring, which can be susceptible to oxidative metabolism, the C-F bonds are exceptionally strong, and the CF2 group is resistant to enzymatic degradation. Furthermore, this group can influence the pKa of neighboring functionalities and lock the cyclohexane ring into a preferred chair conformation, which can be critical for precise, three-dimensional interactions with protein binding sites.[1][3]
This compound capitalizes on these benefits by providing a synthetically accessible entry point to this scaffold. The C-Br bond serves as a versatile functional handle for derivatization, allowing researchers to append this Fsp3-rich core onto various molecular frameworks.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C6H9BrF2 | [5] |
| Molecular Weight | 199.04 g/mol | [5] |
| CAS Number | 1196156-51-0 | [6] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not explicitly defined; handle with care | - |
| SMILES | C1CC(CCC1Br)(F)F | [5] |
Core Synthetic Applications & Protocols
The synthetic utility of this compound is primarily realized through reactions that functionalize the C-Br bond. Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for this purpose in drug discovery.[7]
Workflow: From Building Block to Bioactive Candidate
The general strategy involves coupling the this compound core with other fragments to assemble the final target molecule. This workflow highlights the modularity of the approach.
Caption: General workflow for incorporating the 4,4-difluorocyclohexyl moiety.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-Aryl-1,1-difluorocyclohexane derivatives, a common structural motif in medicinal chemistry. This reaction forges a C(sp3)-C(sp2) bond.
Rationale: The Suzuki-Miyaura coupling is renowned for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners. The choice of a palladium catalyst and ligand is critical. A catalyst system like Pd(dppf)Cl2 is often effective for coupling alkyl bromides, as the dppf ligand is bulky and electron-rich, promoting the challenging oxidative addition step and preventing beta-hydride elimination. A strong base, such as an aqueous carbonate solution, is required to facilitate the transmetalation step of the catalytic cycle. The use of a mixed solvent system (e.g., dioxane/water) ensures the solubility of both the organic and inorganic reagents.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl2·CH2Cl2 (3 mol%)
-
Potassium Carbonate (K2CO3) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (N2 or Ar), magnetic stirrer, and heating mantle.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the arylboronic acid (1.2 eq), K2CO3 (2.5 eq), and Pd(dppf)Cl2·CH2Cl2 (0.03 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture.
-
Add this compound (1.0 eq) to the mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-16 hours).
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 4-Aryl-1,1-difluorocyclohexane.
Protocol 2.2: Buchwald-Hartwig Amination
Objective: To synthesize N-(1,1-difluorocyclohexan-4-yl)aniline or related N-arylamine derivatives. The C-N bond is a cornerstone of many pharmaceutical compounds.
Rationale: The Buchwald-Hartwig amination provides a direct route to C-N bond formation. The choice of catalyst and ligand is paramount for achieving high yields, especially with an unactivated secondary alkyl bromide. A bulky, electron-rich phosphine ligand (e.g., a biarylphosphine like XPhos or RuPhos) is typically required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, making it a more active nucleophile for the coupling reaction. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Materials:
-
This compound
-
Aryl amine (1.1 equivalents)
-
Pd2(dba)3 (2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Standard laboratory glassware, inert atmosphere setup (N2 or Ar), magnetic stirrer, and heating mantle.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.045 eq) to a flame-dried reaction vessel.
-
Add anhydrous toluene, followed by the aryl amine (1.1 eq) and this compound (1.0 eq).
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the target N-arylamine product.
Case Study: Synthetic Approach to a Bioactive Core
To illustrate the practical application of these protocols, we outline a synthetic sequence to a key intermediate that could be used in the synthesis of CCR5 antagonists, a class of antiretroviral drugs inspired by Maraviroc.[8] This hypothetical sequence demonstrates how the 4,4-difluorocyclohexyl moiety can be installed and further functionalized.
Caption: Multi-step synthesis of a potential bioactive molecule core.
This sequence begins with a Buchwald-Hartwig amination to couple the difluorocyclohexane building block with a protected piperidine fragment. Subsequent deprotection of the benzyl group reveals a secondary amine, which can then undergo a standard amide coupling with a different bioactive fragment (e.g., an activated carboxylic acid) to yield the final, more complex target molecule. This modular approach is a hallmark of modern drug development.
Summary of Expected Results
The protocols described are robust and have been optimized for general applicability. The following table summarizes typical outcomes.
| Protocol | Reaction Type | Catalyst/Ligand System | Typical Yield Range | Purity (Post-Chromo.) |
| 2.1 | Suzuki-Miyaura Coupling | Pd(dppf)Cl2 | 60-85% | >95% |
| 2.2 | Buchwald-Hartwig Amination | Pd2(dba)3 / XPhos | 55-80% | >95% |
Characterization Note: Successful synthesis can be confirmed using standard analytical techniques. ¹H and ¹³C NMR will confirm the overall structure, while ¹⁹F NMR is particularly useful for fluorinated compounds, showing a characteristic signal for the CF2 group. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product.
Conclusion
This compound is a high-value building block for the synthesis of Fsp3-rich bioactive molecules. Its strategic use allows for the introduction of a conformationally restricted and metabolically robust scaffold into drug candidates. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig couplings offer reliable and versatile methods for its incorporation, empowering medicinal chemists to explore novel chemical space and accelerate the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Unique F(sp3)-rich building blocks for Medchem - American Chemical Society [acs.digitellinc.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H9BrF2 | CID 68282926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CAS:1196156-51-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-1,1-difluorocyclohexane
Introduction
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. Specifically, the gem-difluorocyclohexane motif is of high interest as it can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability by acting as a lipophilic hydrogen bond donor or a metabolically stable isostere for a carbonyl group.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals and natural products.[2][3] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods, which often require harsh conditions and have limited functional group tolerance.[2]
This guide provides a detailed technical overview and a field-proven protocol for the Buchwald-Hartwig amination of 4-bromo-1,1-difluorocyclohexane. It is designed for researchers, scientists, and drug development professionals seeking to synthesize novel fluorinated amine derivatives for discovery programs.[4][5][6]
Mechanistic Rationale: The Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is critical for rational troubleshooting and optimization. The reaction proceeds through a sequence of fundamental organometallic steps.[2][7]
-
Activation & Formation of Pd(0): The cycle typically begins with a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. The amine reactant or phosphine ligand can facilitate this reduction.[8]
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of the this compound substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[9][10]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amide complex, releasing the halide anion.[11]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-alkylated amine product from the Pd(II) complex. This crucial step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7]
An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, particularly with alkyl halides. The choice of a bulky ligand is key to sterically disfavoring this pathway.[2]
Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination
Protocol Design: Key Parameter Selection
The amination of an alkyl bromide like this compound requires careful selection of reagents to ensure high efficiency and minimize side reactions.
-
Palladium Source: While Pd₂(dba)₃ and Pd(OAc)₂ are effective, modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) are often preferred. They offer greater air stability and generate the active Pd(0) species more reliably and rapidly, leading to more consistent results.[12]
-
Ligand Selection: This is the most critical parameter. For coupling alkyl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[13] Ligands such as tBuXPhos or BrettPhos are highly effective. Their steric bulk promotes the formation of monoligated palladium species, which accelerates both oxidative addition and the crucial reductive elimination step, while suppressing β-hydride elimination.[2][14]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for amine deprotonation. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[7][15]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are standard. They provide good solubility for the reactants and do not interfere with the catalytic cycle.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Choice | Rationale & Field Notes |
| Alkyl Halide | This compound | Substrate of interest. Ensure high purity. |
| Amine | Primary or Secondary Alkyl/Aryl Amine | Stoichiometry typically 1.1-1.2 equivalents. |
| Pd Precatalyst | BrettPhos Pd G3 (2 mol%) | Air-stable, provides rapid and reliable catalyst activation. |
| Ligand | BrettPhos (2 mol%) | Bulky, electron-rich ligand ideal for alkyl halides.[8] |
| Base | NaOtBu (1.4 equivalents) | Strong, effective base for a wide range of amines. |
| Solvent | Anhydrous Toluene | Aprotic, high-boiling solvent suitable for heating. |
| Temperature | 100 °C | Ensures sufficient rate for C(sp³)-Br bond activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the catalyst. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine on a 1.0 mmol scale.
Materials & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
BrettPhos ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line under a positive pressure of argon, add the BrettPhos Pd G3 precatalyst (0.02 equiv), BrettPhos ligand (0.02 equiv), and NaOtBu (1.4 equiv) to an oven-dried reaction vial containing a magnetic stir bar.
-
Expertise Note: Adding the solids first under an inert atmosphere is critical. NaOtBu is highly hygroscopic and the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.[15]
-
-
Reagent Addition: Add the this compound (1.0 equiv) to the vial.
-
Solvent and Amine Addition: Add anhydrous toluene (to achieve a ~0.2 M concentration) followed by morpholine (1.2 equiv) via syringe. Seal the vial tightly with a PTFE-lined cap.
-
Reaction Execution: Remove the vial from the glovebox (if used) and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Trustworthiness Note: The reaction progress should be monitored. A small aliquot can be taken (under inert atmosphere if possible), quenched with water, extracted with ethyl acetate, and analyzed by TLC or LC-MS to determine the consumption of the starting material.
-
-
Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Carefully add 5 mL of water to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product, 4-(1,1-difluorocyclohexan-4-yl)morpholine. Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
References
- 1. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 15. jk-sci.com [jk-sci.com]
The Strategic Incorporation of 4-Bromo-1,1-difluorocyclohexane in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Fluorine Advantage in Saturated Carbocycles
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists continually seek novel structural motifs that can confer enhanced metabolic stability, improved potency, and desirable physicochemical properties. The strategic incorporation of fluorine into drug candidates has emerged as a powerful and widely adopted strategy to achieve these goals.[1] While the impact of fluorination on aromatic systems is well-documented, its application in saturated carbocycles offers a unique and compelling approach to molecular design. This guide focuses on the utility of 4-Bromo-1,1-difluorocyclohexane , a versatile building block for introducing the 1,1-difluorocyclohexane moiety into complex molecules.
The 1,1-difluorocyclohexane group serves as a bioisosteric replacement for other cyclic systems, such as cyclohexane or heterocycles, and can also mimic gem-dimethyl or carbonyl groups in certain contexts.[2][3] The introduction of the gem-difluoro functionality can profoundly influence a molecule's properties by:
-
Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. Replacing a metabolically labile C-H bond with a C-F bond at a strategic position can prevent unwanted hydroxylation, thereby increasing the drug's half-life and bioavailability.[4]
-
Modulating Lipophilicity: Fluorination generally increases lipophilicity (LogP), which can enhance membrane permeability and cell penetration. However, the effect is context-dependent, and the introduction of the polar CF₂ group can lead to complex changes in a molecule's overall lipophilicity profile.[5][6]
-
Altering Acidity/Basicity: The strong electron-withdrawing nature of fluorine atoms can influence the pKa of nearby functional groups through inductive effects, which can be critical for optimizing target engagement and pharmacokinetic properties.[5]
-
Influencing Conformation: The gem-difluoro group can impose specific conformational preferences on the cyclohexane ring, a phenomenon sometimes referred to as a "conformational lock".[7] This can be exploited to pre-organize a ligand into a bioactive conformation for optimal receptor binding, potentially increasing potency and selectivity.[8][9]
This document provides a detailed exploration of the applications of this compound in drug discovery, with a focus on its role in the synthesis of kinase inhibitors. We will present key physicochemical data, detailed synthetic protocols for its utilization in common cross-coupling reactions, and a discussion of the structural and biological implications of incorporating the 1,1-difluorocyclohexane motif.
Physicochemical Properties and Bioisosteric Considerations
The decision to incorporate a 1,1-difluorocyclohexane moiety is driven by the desire to fine-tune a lead compound's properties. Below is a comparative table summarizing the general effects of this bioisosteric replacement.
| Property | Non-Fluorinated Cyclohexane | 1,1-Difluorocyclohexane Analogue | Rationale and Impact |
| Metabolic Stability | Susceptible to CYP450-mediated oxidation at the 4-position. | Oxidation at the 1-position is blocked.[4] | The strong C-F bonds are resistant to enzymatic C-H abstraction, leading to increased metabolic half-life.[4] |
| Lipophilicity (logP) | Moderately lipophilic. | Generally more lipophilic, but context-dependent.[5] | The hydrophobic surface area is increased, which can improve membrane permeability. However, the polar C-F bonds can also interact with polar environments.[6] |
| Aqueous Solubility | Varies with substitution. | Often lower than the non-fluorinated analogue.[5] | Increased lipophilicity typically leads to decreased aqueous solubility. |
| Conformational Preference | Flexible chair conformations. | Can induce a preferred conformation due to electrostatic and hyperconjugative effects.[8][10] | Can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for the target protein.[3] |
| Dipole Moment | Low | Significantly increased. | The polarized C-F bonds introduce a local dipole moment, which can influence interactions with the protein binding pocket and overall solubility. |
Application Showcase: Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of tyrosine kinases are critical mediators of cytokine signaling and have emerged as important therapeutic targets for autoimmune diseases and cancers.[11][12] Several approved JAK inhibitors feature a central heterocyclic core that binds to the hinge region of the kinase, with substituents occupying adjacent pockets to confer potency and selectivity.[13] Structure-activity relationship (SAR) studies have shown that moieties occupying the solvent-exposed region can significantly impact the drug's pharmacokinetic properties.[14][15]
The patent literature describes JAK inhibitors containing a substituted cyclohexane ring attached to a pyrazole, which in turn is linked to a pyrrolo[2,3-d]pyrimidine core. The cyclohexane moiety can be modified to optimize properties such as metabolic stability. The synthesis of a difluorinated analogue of such an inhibitor provides an excellent case study for the application of this compound.
Below is a representative synthetic workflow illustrating how this compound can be utilized to synthesize a key intermediate for a JAK inhibitor.
Caption: Synthetic workflow for a JAK inhibitor scaffold.
Experimental Protocols
The following protocols are generalized procedures for key synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid pinacol ester to form a C(sp³)-C(sp²) bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Caption: Suzuki-Miyaura coupling reaction scheme.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the synthesis of an N-aryl-4-(1,1-difluorocyclohexyl)amine derivative from the corresponding bromo-intermediate.
Materials:
-
This compound or an aryl bromide derivative (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add the bromo-starting material (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between water (10 mL) and ethyl acetate (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Buchwald-Hartwig amination scheme.
Protocol 3: Grignard Reagent Formation and Reaction
This protocol describes the formation of a Grignard reagent from this compound for subsequent reaction with an electrophile (e.g., a ketone or aldehyde).
Materials:
-
Magnesium turnings (1.5 equiv)
-
Iodine (1 crystal)
-
This compound (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., ketone, aldehyde) (1.0 equiv)
-
Inert gas (Argon or Nitrogen)
-
Three-necked round-bottom flask with reflux condenser and dropping funnel
Procedure:
-
Dry all glassware in an oven and assemble under an inert atmosphere.
-
Place magnesium turnings (1.5 mmol) and a crystal of iodine in the flask.
-
Add a small amount of anhydrous solvent (2 mL) to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 mmol) in anhydrous solvent (5 mL).
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling). Gentle heating may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of the electrophile (1.0 mmol) in anhydrous solvent (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its utility stems from the advantageous properties conferred by the 1,1-difluorocyclohexane moiety, most notably the enhancement of metabolic stability and the ability to influence molecular conformation. The presented protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions provide a practical framework for the incorporation of this motif into a wide range of molecular scaffolds. As demonstrated with the example of JAK inhibitors, the strategic use of this compound can be a key enabler in the optimization of lead compounds and the development of next-generation therapeutics.
References
- 1. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. WO2024137548A2 - Inhibitors of jak2 - Google Patents [patents.google.com]
- 8. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Revisiting Structure-activity Relationships: Unleashing the potential of selective Janus kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 4-Bromo-1,1-difluorocyclohexane in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Fluorine Advantage in Modern Agrochemicals
In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine-containing moieties into bioactive molecules has emerged as a paramount tool for enhancing product performance.[1][2][3] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target enzymes, contribute to the development of more potent and selective pesticides.[1][3][4] Among the diverse array of fluorinated building blocks, 4-Bromo-1,1-difluorocyclohexane has garnered significant attention as a versatile synthon for introducing the valuable 1,1-difluorocyclohexyl motif into next-generation fungicides, insecticides, and herbicides.
The 1,1-difluorocyclohexyl group is particularly advantageous as it serves as a bioisostere for other lipophilic groups, while offering improved metabolic stability by blocking potential sites of oxidation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of advanced agrochemicals, with a focus on the synthesis of a key intermediate for the succinate dehydrogenase inhibitor (SDHI) fungicide, isoflucypram.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1196156-51-0 | [5] |
| Molecular Formula | C₆H₉BrF₂ | [5] |
| Molecular Weight | 199.04 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not explicitly available, but expected to be in the range of other brominated cyclohexanes. | |
| Density | Not explicitly available. | |
| Solubility | Soluble in common organic solvents such as THF, dioxane, toluene, and DMF. |
Synthetic Applications: Gateway to Novel Agrochemicals
This compound is a versatile building block primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom allows for a range of palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are foundational in modern organic synthesis, enabling the efficient construction of complex molecular architectures.
Key Synthetic Transformations:
-
Buchwald-Hartwig Amination: This reaction is of paramount importance for the synthesis of agrochemicals containing an aniline or other amino-heterocycle linkage. It involves the palladium-catalyzed coupling of an aryl or alkyl halide with an amine.
-
Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction couples an organoboron compound with an organohalide, facilitated by a palladium catalyst. It allows for the introduction of aryl, vinyl, or alkyl groups at the 4-position of the difluorocyclohexane ring.
-
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This is useful for introducing alkynyl moieties into the target molecule.
Application Protocol: Synthesis of a Key Precursor for the Fungicide Isoflucypram
A prominent application of this compound is in the synthesis of the SDHI fungicide isoflucypram. A critical step in this synthesis is the formation of N-(4-(1,1-difluorocyclohexan-4-yl)phenyl)propan-2-amine, which involves a Buchwald-Hartwig amination reaction. The following protocol details the synthesis of a key intermediate, 4-(1,1-difluorocyclohexan-4-yl)aniline.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol: Synthesis of 4-(1,1-difluorocyclohexan-4-yl)aniline
Materials:
-
This compound (1.0 equiv)
-
4-Fluoroaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv). The flask is then evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add anhydrous toluene, followed by this compound (1.0 equiv) and 4-fluoroaniline (1.2 equiv) via syringe.
-
Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 4-(1,1-difluorocyclohexan-4-yl)aniline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.
-
Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It facilitates the oxidative addition of the alkyl bromide to the palladium center and promotes the reductive elimination of the product, which is often the rate-limiting step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aniline, forming the active nucleophile for the coupling reaction.
-
Solvent: A non-polar, aprotic solvent like toluene is ideal for this reaction as it effectively dissolves the reactants and is stable at the required reaction temperatures.
Data Presentation: Expected Outcome and Characterization
| Product | Yield | Characterization |
| 4-(1,1-difluorocyclohexan-4-yl)aniline | 60-80% (typical) | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry |
Logical Relationships in Agrochemical Synthesis
The synthesis of a final agrochemical product is a multi-step process where each intermediate is a crucial building block. The diagram below illustrates the logical flow from the starting material to a key agrochemical scaffold.
Caption: Synthetic pathway from building block to scaffold.
Conclusion: A Versatile Building Block for Innovation
This compound stands out as a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its ability to undergo a variety of cross-coupling reactions, particularly the Buchwald-Hartwig amination, provides a direct and efficient route to introduce the metabolically robust 1,1-difluorocyclohexyl moiety. The detailed protocol provided herein for the synthesis of a key isoflucypram intermediate serves as a practical guide for researchers aiming to leverage the "fluorine advantage" in their discovery programs. By understanding the underlying principles and optimizing reaction conditions, scientists can effectively utilize this synthon to develop novel and more effective crop protection solutions.
References
Application Notes and Protocols: Stereoselective Reactions of 4-Bromo-1,1-difluorocyclohexane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-Bromo-1,1-difluorocyclohexane Scaffold
The gem-difluorocyclohexane motif is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for a carbonyl or hydroxyl group. This substitution can enhance metabolic stability, modulate lipophilicity, and influence binding conformations by altering local electronic properties and hydrogen bond acceptor strength. The 4-bromo-substituent on this scaffold serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through well-established chemical transformations.
However, the true synthetic power of this compound lies in its potential for stereocontrolled reactions. The conformational rigidity imposed by the cyclohexane ring, combined with the electronic influence of the gem-difluoro group, allows for highly selective transformations at the C4 position. Mastering these reactions is critical for building complex, three-dimensional molecular architectures required for potent and selective drug candidates.
This guide provides an in-depth analysis of the key stereoselective reactions of this compound, focusing on the mechanistic principles that govern their stereochemical outcomes. We present detailed, field-tested protocols for nucleophilic substitution (SN2) and base-induced elimination (E2) reactions, offering researchers a practical framework for leveraging this valuable building block.
Part 1: Foundational Principles - Conformational Control
The stereochemical outcome of any reaction on a cyclohexane ring is dictated by its conformational equilibrium. The gem-difluoro group at C1 significantly influences the stability of the two chair conformations. While a comprehensive analysis requires advanced computational methods, key principles can be summarized:
-
The Anomeric Effect: An anomeric-like interaction between the fluorine atoms' lone pairs and the antibonding orbitals (σ*) of the C-F bonds contributes to the stability of the 1,1-difluoro substitution pattern.[1][2]
-
Axial vs. Equatorial Bromine: The molecule exists as a mixture of cis and trans isomers, which rapidly interconvert via ring flipping between conformations where the C4-bromine is either axial or equatorial. The relative energy of these states determines the reactive conformation. For reactions requiring a specific geometry, such as SN2 or E2, the reaction will proceed through the conformation that meets the geometric requirements, even if it is the less stable conformer.
Diagram 1: Conformational Equilibrium of this compound
A depiction of the ring-flip equilibrium between the axial and equatorial conformations of the bromine substituent.
Part 2: Stereospecific Nucleophilic Substitution (SN2)
The SN2 reaction is a powerful tool for creating C-N, C-O, and C-C bonds with a defined stereochemistry. Its absolute requirement for backside attack by the nucleophile results in a complete inversion of the stereocenter.
Causality Behind Experimental Choices
-
Stereochemical Prerequisite: For a successful SN2 reaction on a cyclohexane ring, the leaving group (bromine) must occupy an axial position. This geometry allows the nucleophile to approach the electrophilic carbon from the opposite face (180°), minimizing steric hindrance and enabling proper orbital overlap for the concerted bond-forming and bond-breaking process. An equatorial bromine is sterically shielded by the ring itself, making backside attack nearly impossible.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are optimal. They are capable of solvating the cation of the nucleophilic salt but do not effectively solvate the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SN2 reaction.
-
Nucleophile Choice: Strong, non-bulky nucleophiles are preferred to maximize the reaction rate and minimize competing elimination reactions. Sodium azide (NaN₃) is an excellent choice, as the azide anion is a potent nucleophile and the resulting alkyl azide is a versatile intermediate for further transformations (e.g., reduction to an amine).
Protocol 1: SN2 Azidation with Inversion of Configuration
This protocol describes the reaction of this compound with sodium azide. The reaction proceeds through the conformation where the bromine atom is axial, leading to the formation of the product with an equatorial azide group.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 199 mg, 1.0 mmol).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq, e.g., 97.5 mg, 1.5 mmol).
-
Solvent: Add anhydrous DMF (5 mL).
-
Reaction Conditions: Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-azido-1,1-difluorocyclohexane.
Expected Outcome & Data Summary
| Starting Material | Major Product | Key Stereochemistry | Typical Yield |
| cis/trans-4-Bromo-1,1-difluorocyclohexane | trans-4-Azido-1,1-difluorocyclohexane | Inversion of configuration | 85-95% |
Diagram 2: SN2 Reaction Workflow
A step-by-step workflow for the SN2 azidation reaction.
Part 3: Stereoselective Elimination (E2)
The E2 reaction provides a method for synthesizing alkenes from alkyl halides. It is a concerted, single-step process with a strict stereochemical requirement.
Causality Behind Experimental Choices
-
Stereochemical Prerequisite: The E2 mechanism requires an anti-periplanar arrangement between the leaving group (bromine) and a proton on an adjacent carbon (a β-hydrogen).[3][4] In a cyclohexane chair conformation, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions (a trans-diaxial arrangement).[4][5] The reaction will not proceed efficiently from a conformation where the leaving group is equatorial.[4]
-
Base Selection: A strong, sterically hindered base is crucial for promoting elimination over substitution. Potassium tert-butoxide (KOt-Bu) is an ideal choice. Its bulkiness disfavors the SN2 pathway (which requires a direct approach to the carbon center) and selectively abstracts the most accessible anti-periplanar proton.[3]
-
Solvent: A solvent that is compatible with the strong base is needed. Tetrahydrofuran (THF) is a common choice.
Protocol 2: E2 Elimination to Form 1,1-Difluorocyclohex-3-ene
This protocol details the elimination of HBr from this compound to yield the corresponding alkene. The reaction proceeds through the conformation where both the bromine and a hydrogen at C3 or C5 are in axial positions.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add potassium tert-butoxide (KOt-Bu, 2.0 eq, e.g., 224 mg, 2.0 mmol).
-
Solvent: Add anhydrous THF (5 mL) via syringe under a nitrogen or argon atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq, e.g., 199 mg, 1.0 mmol) in anhydrous THF (2 mL) to the stirred suspension of the base.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction for the consumption of starting material by GC-MS.
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with pentane or diethyl ether (3 x 15 mL). Caution: The product is volatile.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and carefully concentrate at low temperature and pressure.
-
Purification: Due to the volatility of the product, purification is often best achieved by careful distillation or by passing the concentrated solution through a short plug of silica gel to remove baseline impurities.
Expected Outcome & Data Summary
| Starting Material | Major Product | Key Stereochemical Requirement | Typical Yield |
| cis/trans-4-Bromo-1,1-difluorocyclohexane | 1,1-Difluorocyclohex-3-ene | trans-diaxial arrangement of H and Br | 70-85% |
Diagram 3: E2 Reaction Mechanism
The concerted E2 mechanism requiring a trans-diaxial arrangement of H and Br.
References
- 1. researchgate.net [researchgate.net]
- 2. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 4-Bromo-1,1-difluorocyclohexane
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromo-1,1-difluorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered, secondary alkyl electrophile. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve optimal results in your C(sp³)-C(sp²) and C(sp³)-C(sp³) bond-forming reactions.
The introduction of the 1,1-difluorocyclohexyl moiety is of significant interest in medicinal chemistry, as the gem-difluoro group can serve as a bioisostere for a carbonyl group and modulate physicochemical properties such as lipophilicity and metabolic stability. However, the Suzuki coupling of its bromo-derivative is non-trivial. The secondary nature of the carbon-bromine bond makes it susceptible to slow oxidative addition and a competing side reaction, β-hydride elimination. This guide will address these challenges head-on.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer: Low or no yield is the most common issue and typically points to an insufficiently active catalyst system or suboptimal reaction conditions for this challenging secondary alkyl halide. Let's break down the critical factors.
Probable Cause A: Ineffective Catalyst/Ligand Combination
Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for coupling secondary alkyl halides due to the slow rate of oxidative addition.[1][2] The choice of ligand is paramount.
-
Expert Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands form highly active, coordinatively unsaturated palladium(0) species that are necessary to facilitate the oxidative addition of the hindered alkyl bromide.[1][3] They also accelerate the final reductive elimination step.
-
Primary Choices: Start with ligands such as SPhos, XPhos, or RuPhos. They have a proven track record for coupling sterically demanding substrates.[1]
-
Alternative: N-Heterocyclic Carbenes (NHCs) are also excellent ligands that provide high stability and catalytic activity, making them a strong alternative to phosphines.[2][4]
-
Probable Cause B: Suboptimal Base and Solvent
The base and solvent work in concert to influence the reaction's success. The primary role of the base is to activate the organoboron species to facilitate transmetalation.[5][6][7]
-
Expert Recommendation:
-
Bases: Potassium phosphate (K₃PO₄) is a robust and reliable choice for many hindered couplings.[2] For very challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be required, particularly if using less reactive boronic acids.[4]
-
Solvents: Anhydrous, aprotic solvents are preferred. Toluene and dioxane are common and effective choices.[2][8] The solubility of all components, especially the base, is critical. For K₃PO₄, which has poor solubility in many organic solvents, the addition of water as a co-solvent can be beneficial, though it must be carefully controlled to avoid side reactions.[9]
-
Probable Cause C: Insufficient Reaction Temperature
Sterically hindered secondary alkyl halides have a higher activation energy barrier for oxidative addition compared to aryl or primary alkyl halides.
-
Expert Recommendation: If your reaction is running at a moderate temperature (e.g., 80 °C) with no success, consider increasing it to 100-120 °C.[2] For particularly stubborn couplings, microwave irradiation can be a powerful tool to rapidly achieve and maintain high temperatures, often reducing reaction times and improving yields.[4]
Troubleshooting Workflow: Low Conversion
Caption: A workflow for troubleshooting low-yield reactions.
Question 2: My reaction is producing significant side products, mainly the elimination product (1,1-difluorocyclohex-3-ene). How can I suppress this?
Answer: The formation of an elimination product via β-hydride elimination is the most significant competing pathway for secondary alkyl halides.[10][11] This occurs when a palladium hydride species is formed, which then reductively eliminates to give the alkene and regenerate the active catalyst.
-
Expert Recommendation: The key is to promote the rate of reductive elimination to outcompete β-hydride elimination.
-
Ligand Choice is Critical: Very bulky ligands not only promote the initial oxidative addition but are also crucial for accelerating the final C-C bond-forming reductive elimination step.[1][2] Ligands like AntPhos have shown superior performance in suppressing β-hydride elimination in highly demanding couplings.[10]
-
Consider Nickel Catalysis: For alkyl-alkyl couplings, nickel-based catalyst systems can be highly effective and may offer a different reactivity profile that avoids the β-hydride elimination pathway.[12][13][14] A system like NiCl₂ an d a 1,2-diamine ligand has been shown to be effective for coupling secondary alkyl halides with alkylboranes at room temperature.[12]
-
Question 3: I am observing homocoupling of my boronic acid and/or protodeboronation. What causes this and how can it be prevented?
Answer: These are common side reactions in Suzuki couplings that can consume your starting material and complicate purification.
-
Homocoupling of Boronic Acid: This side reaction (forming R-R from R-B(OH)₂) is typically caused by the presence of oxygen, which can participate in a parallel catalytic cycle.
-
Solution: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).[15] Degas solvents by sparging with inert gas for 15-30 minutes before use.
-
-
Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, often exacerbated by high temperatures and the presence of water.
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound considered a challenging substrate?
-
A1: It combines three challenging features: 1) It is a secondary alkyl halide , which undergoes slow oxidative addition to Pd(0) compared to aryl halides.[12] 2) The cyclohexane ring is sterically bulky , further hindering its approach to the metal center.[1] 3) It possesses β-hydrogens , making it prone to the competing β-hydride elimination side reaction.[10]
-
-
Q2: What is the general catalytic cycle for this reaction?
-
A2: The Suzuki coupling proceeds via a three-step catalytic cycle: 1) Oxidative Addition of the this compound to a Pd(0) complex to form a Pd(II) species. This is often the rate-determining step.[16] 2) Transmetalation , where the organic group from the activated boronic acid (borate) is transferred to the Pd(II) complex. 3) Reductive Elimination , where the two organic fragments are coupled to form the final product, regenerating the Pd(0) catalyst.[16]
-
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Q3: Can I use 4-Chloro-1,1-difluorocyclohexane instead?
-
A3: While possible, alkyl chlorides are significantly less reactive than alkyl bromides in Suzuki couplings.[17] The C-Cl bond is stronger, making the oxidative addition step even more difficult. Success would require highly specialized and active catalyst systems, likely at higher temperatures and catalyst loadings.[18][19] The reactivity order is generally I > Br >> Cl.[19]
-
Data & Recommended Starting Protocols
Table 1: Recommended Catalyst & Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1-3 | Excellent general ligand for hindered substrates. |
| Pd₂(dba)₃ | XPhos | 1-3 | Highly active, good for challenging couplings. |
| Pd(OAc)₂ | RuPhos | 1-3 | Effective for a broad range of substrates.[1] |
| Pd-NHC Precatalyst | (e.g., PEPPSI-IPr) | 1-3 | High thermal stability and activity.[4] |
| NiCl₂·glyme | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 5-10 | Alternative for alkyl-alkyl couplings, may suppress β-hydride elimination.[12] |
Table 2: Base & Solvent Compatibility
| Base | Solvent(s) | Temperature (°C) | Comments |
| K₃PO₄ | Toluene, Dioxane | 80 - 110 | Good general-purpose, mild base.[2] Low solubility may require vigorous stirring. |
| K₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | 80 - 100 | Common, effective base, often used in aqueous mixtures.[20][21] |
| t-BuOK | Dioxane, THF | 60 - 100 | Strong base, useful for less reactive boron reagents.[4] |
| CsF | Dioxane | 80 - 100 | Can be effective, especially with boronic acids prone to protodeboronation.[21] |
Detailed Experimental Protocol: A Starting Point
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Reagents & Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene (to make a 0.1 M solution based on the alkyl bromide)
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of Argon, add the arylboronic acid (1.2-1.5 equiv) and this compound (1.0 equiv).
-
Solvent Addition: Add enough degassed, anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.
-
Work-up: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-1,1-difluorocyclohexane
Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-1,1-difluorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this secondary alkyl halide, with a focus on minimizing homocoupling and other prevalent side reactions. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant homocoupling of my organometallic reagent (e.g., boronic acid, organozinc). What is the primary cause?
A1: Homocoupling in cross-coupling reactions is most often initiated by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the dimerization of your organometallic partner. This is particularly problematic when using Pd(II) precatalysts, as one of the reduction pathways to the active Pd(0) species is through the homocoupling of two molecules of the organometallic reagent.
Q2: Beyond homocoupling, what are the other major side reactions I should be aware of when working with this compound?
A2: For secondary alkyl halides like this compound, the most significant competing side reaction is often β-hydride elimination .[1][2][3] After oxidative addition of the alkyl bromide to the palladium center, the resulting alkylpalladium intermediate can undergo elimination of a β-hydrogen to form an alkene and a palladium hydride species. This pathway is a major source of yield loss and should be a primary consideration in your experimental design. Isomerization of the secondary alkyl group to a more stable primary alkyl group can also occur, though it is often less of a concern with cyclic systems.
Q3: How does the choice of catalyst (palladium vs. nickel) affect the outcome of the reaction?
A3: Both palladium and nickel are effective catalysts for cross-coupling reactions, but they exhibit different reactivities. Palladium catalysts are generally known for their high functional group tolerance.[4] However, for less reactive electrophiles like secondary alkyl bromides, nickel catalysts can be more effective as oxidative addition is often more facile with nickel.[5] Nickel-catalyzed reactions can sometimes be less sensitive to air and moisture, allowing for more convenient benchtop setups.[6] The choice between palladium and nickel will depend on the specific coupling partners and the functional groups present in the molecules.
Q4: What is the role of the ligand in minimizing side reactions?
A4: The ligand is arguably one of the most critical components in controlling the outcome of a cross-coupling reaction with a secondary alkyl halide. Bulky, electron-rich ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, CPhos) or N-heterocyclic carbenes (NHCs), are crucial for promoting the desired reductive elimination step over β-hydride elimination.[1][7] The steric bulk of these ligands can destabilize the transition state for β-hydride elimination, while their electron-donating properties accelerate the formation of the desired C-C bond.[8][9]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of this compound.
Problem 1: High Levels of Homocoupling of the Organometallic Reagent
Symptoms:
-
Significant amount of a dimeric byproduct derived from the organometallic reagent is observed by GC-MS or NMR.
-
The reaction mixture may turn dark or black, indicating catalyst decomposition.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Oxygen in the reaction mixture | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw technique (3 cycles). Ensure the reaction is maintained under a positive pressure of an inert gas throughout. |
| Use of a Pd(II) precatalyst | While convenient, Pd(II) sources like Pd(OAc)₂ require reduction to Pd(0), which can be partially mediated by the organometallic reagent, leading to homocoupling. Consider using a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst such as a Buchwald G3 or G4 palladacycle, which are designed for clean and efficient generation of the active catalyst.[10] |
| Inappropriate Base | For Suzuki-Miyaura couplings, the choice of base is critical. While a base is necessary to activate the boronic acid, some bases can promote side reactions. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like hydroxides. The base should be finely powdered to ensure good mixing and reactivity. |
| Slow Oxidative Addition | If the oxidative addition of this compound is slow, the Pd(0) catalyst may have a longer lifetime in a state where it can react with the organometallic reagent. The use of more electron-rich and bulky ligands can accelerate oxidative addition. |
Problem 2: Significant Formation of Elimination Byproduct (1,1-Difluorocyclohexene)
Symptoms:
-
A significant peak corresponding to the mass of 1,1-difluorocyclohexene is observed in the GC-MS of the crude reaction mixture.
-
Low yield of the desired cross-coupled product.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| β-Hydride Elimination is Outcompeting Reductive Elimination | This is the most common cause of this side reaction.[3] The rate of reductive elimination must be accelerated relative to β-hydride elimination. The most effective strategy is to use bulky, electron-rich phosphine ligands (e.g., CPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the desired C-C bond formation. |
| High Reaction Temperature | While higher temperatures can increase the overall reaction rate, they can also disproportionately favor β-hydride elimination. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider screening temperatures, starting from room temperature and gradually increasing. |
| Ligand Dissociation | If the ligand dissociates from the palladium center, it creates a vacant coordination site that facilitates β-hydride elimination. Using ligands with high binding affinity and potentially a slightly higher ligand-to-metal ratio can help mitigate this. |
| Inappropriate Solvent | The solvent can influence the stability of the catalytic species and the relative rates of the catalytic cycle steps. Aprotic polar solvents like THF, dioxane, or toluene are commonly used. Solvent screening may be necessary for optimal results. |
Experimental Protocols
General Protocol for a Negishi Coupling of this compound with Minimized Side Reactions
The Negishi coupling is often a good choice for secondary alkyl halides due to the high functional group tolerance of organozinc reagents.[2][11]
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., CPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the aryl or vinyl halide (1.0 equiv) and the anhydrous, degassed solvent (e.g., THF).
-
In a separate Schlenk flask, prepare the organozinc reagent from the corresponding organohalide and zinc dust.
-
Add the solution of the organozinc reagent (1.2-1.5 equiv) to the reaction mixture via syringe.
-
Finally, add this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Catalytic Cycle and Competing Side Reactions
Caption: Catalytic cycles for cross-coupling and competing side reactions.
Logical Flow for Troubleshooting
Caption: A stepwise guide to troubleshooting cross-coupling reactions.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scale-up Synthesis of 4-Bromo-1,1-difluorocyclohexane
Welcome to the technical support center for the scale-up synthesis of 4-Bromo-1,1-difluorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis at an industrial scale. The following question-and-answer format provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and high-yielding process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at scale, and what is the key transformation?
The most prevalent and scalable synthetic route commences with the readily available 4-bromocyclohexanone.[1] The critical step in this synthesis is the geminal difluorination of the ketone functionality. This transformation is typically achieved using a deoxofluorinating agent, which replaces the carbonyl oxygen with two fluorine atoms.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
The main hurdles in the large-scale production of this compound revolve around:
-
Handling and safety of fluorinating agents: Many common fluorinating reagents are hazardous, corrosive, and thermally unstable.[2][3]
-
Reaction exothermicity: The fluorination reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions.
-
Byproduct formation: Incomplete reaction or side reactions can lead to impurities that are difficult to separate from the desired product.
-
Purification of the final product: Achieving high purity on a large scale can be challenging due to the physical properties of the product and potential byproducts.
Q3: What are the critical safety precautions to consider?
Given the hazardous nature of fluorinating agents, a stringent safety protocol is paramount. Key safety measures include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves (double-gloving is recommended).[4]
-
Engineering Controls: All manipulations involving fluorinating agents must be conducted in a well-ventilated fume hood.[4] For larger-scale operations, a glove box with an inert atmosphere may be necessary.[4]
-
Emergency Preparedness: Have emergency procedures and appropriate quenching agents readily available.[4] Ensure access to a safety shower and eyewash station. For fluorine gas, specific first aid kits including calcium gluconate gel are essential.[5]
-
Training: All personnel must be thoroughly trained on the specific hazards and handling procedures for the chemicals involved.[4][6]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion during Geminal Difluorination
Q: We are experiencing low yields and observing unreacted 4-bromocyclohexanone in our scaled-up reaction. What are the potential causes and solutions?
A: This is a common issue when transitioning from bench-scale to pilot or production scale. The root causes often lie in mass and heat transfer limitations, reagent stability, and reaction kinetics.
Causality and Explanation:
The geminal difluorination of a ketone using reagents like Diethylaminosulfur Trifluoride (DAST) or its analogs is a nucleophilic substitution reaction. The efficiency of this process is highly dependent on maintaining an optimal reaction temperature and ensuring adequate mixing for stoichiometric interaction. On a larger scale, localized temperature gradients and inefficient mixing can lead to reagent decomposition or incomplete reaction.
Troubleshooting Protocol:
-
Reagent Quality and Stoichiometry:
-
Verify Reagent Purity: Ensure the fluorinating agent is of high purity and has not degraded. Older samples of DAST, for instance, can discolor and lose activity.[2]
-
Optimize Stoichiometry: While a slight excess of the fluorinating agent is common (e.g., 1.2-1.5 equivalents), a large excess may not necessarily improve the yield and can complicate purification.[7] Re-evaluate the optimal stoichiometry at the current scale.
-
-
Temperature Control:
-
Controlled Addition: Add the fluorinating agent dropwise or in portions to the cooled solution of 4-bromocyclohexanone (typically at -78°C to 0°C) to manage the exotherm.[7][8]
-
Efficient Cooling: Ensure your reactor's cooling system can handle the heat load of the reaction at scale. Monitor the internal temperature closely throughout the addition.
-
-
Mixing and Solvent:
dot
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Elimination Byproducts
Q: We are observing significant amounts of olefinic byproducts in our crude product. How can we minimize their formation?
A: The formation of elimination byproducts is a known issue with some deoxofluorinating agents, particularly DAST.[9][10] This is often exacerbated by elevated temperatures.
Causality and Explanation:
Deoxofluorinating agents can also act as dehydrating agents, leading to the elimination of HBr and HF (or water from the enol form of the ketone) to form unsaturated byproducts. This side reaction is often temperature-dependent.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction at the lowest effective temperature. Avoid any temperature spikes during the addition of the fluorinating agent and the reaction workup.
-
Alternative Fluorinating Agents: Consider using more selective and thermally stable fluorinating agents.
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): This reagent is more thermally stable than DAST and can sometimes provide superior performance with fewer elimination byproducts.[3][11]
-
XtalFluor® Reagents (e.g., XtalFluor-E and XtalFluor-M): These are crystalline solids that are significantly more stable and easier to handle than DAST and Deoxo-Fluor.[9][10] They often exhibit greater selectivity and produce fewer elimination side products, especially when used with a promoter like Et₃N·3HF.[9][10]
-
| Reagent | Key Advantages | Key Disadvantages |
| DAST | Readily available | Thermally unstable, can lead to elimination byproducts[2][3] |
| Deoxo-Fluor® | More thermally stable than DAST[11] | Can still cause elimination, moisture sensitive |
| XtalFluor® | Crystalline solid, high thermal stability, high selectivity[9][10] | Higher cost, may require a promoter[9][10] |
Issue 3: Difficult Purification of this compound
Q: Our scaled-up batches are proving difficult to purify to the required specification (>98%). What purification strategies are recommended?
A: The purification of this compound at scale requires a multi-step approach to remove unreacted starting materials, byproducts, and residual reagents.
Troubleshooting Protocol:
-
Aqueous Workup:
-
Quenching: Carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining fluorinating agent and acidic byproducts.[7]
-
Phase Separation: After extraction with a suitable organic solvent (e.g., dichloromethane), perform several washes with water and brine to remove water-soluble impurities.[7]
-
-
Chromatography:
-
Flash Column Chromatography: For pilot-scale batches, flash column chromatography on silica gel is an effective method for separating the product from closely related impurities. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically employed.
-
Preparative HPLC: For achieving very high purity, preparative HPLC may be necessary, although this is often less practical for very large quantities.
-
-
Distillation:
-
Fractional Distillation under Reduced Pressure: Given that this compound is a liquid with a relatively high boiling point, fractional distillation under vacuum can be a viable and scalable purification method to remove less volatile impurities.
-
dot
References
- 1. 4-Bromocyclohexanone|Synthetic Building Block [benchchem.com]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Bromo-1,1-difluorocyclohexane
Welcome to the Technical Support Center for 4-Bromo-1,1-difluorocyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during cross-coupling and nucleophilic substitution reactions involving this unique substrate. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reactions effectively.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, offering a saturated carbocyclic scaffold with a gem-difluoro motif. The presence of the difluoromethylene group can significantly influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. However, the secondary bromide and the gem-difluoro group also present specific challenges in common chemical transformations. Understanding the interplay of steric and electronic effects is paramount to achieving successful outcomes.
This guide will focus on two of the most common applications of this substrate: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges I should anticipate when using this compound in cross-coupling reactions?
The primary challenges stem from its nature as a secondary alkyl bromide. These include:
-
Slower Oxidative Addition: Compared to aryl or vinyl halides, the oxidative addition of a secondary alkyl bromide to a palladium(0) catalyst is often slower.
-
β-Hydride Elimination: A common and often competing side reaction for secondary alkyl halides is β-hydride elimination, which leads to the formation of 1,1-difluorocyclohexene and hydrodebromination of the starting material.
-
Steric Hindrance: The cyclohexane ring can present steric challenges that influence the approach of the catalyst and the coupling partner.
Q2: How does the gem-difluoro group affect the reactivity of the C-Br bond?
The two fluorine atoms are strongly electron-withdrawing, which can have a modest activating effect on the C-Br bond towards nucleophilic attack. However, in palladium-catalyzed reactions, the electronic effect is often secondary to steric considerations and the potential for side reactions. The gem-difluoro group can also influence the conformational preference of the cyclohexane ring, which may impact reactivity.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound under refrigeration (2-8°C) and protected from light and moisture to ensure its long-term stability and purity.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, when working with a secondary alkyl bromide like this compound, careful optimization is often necessary.
Problem 1: Low or No Conversion to the Desired Product
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst and ligand. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (argon or nitrogen). | Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen and moisture, which can lead to catalyst deactivation. |
| Suboptimal Ligand | For secondary alkyl bromides, bulky and electron-rich phosphine ligands are often required. Consider ligands such as SPhos, XPhos, or tBuXPhos. | These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which can facilitate the challenging oxidative addition step with alkyl halides. |
| Inappropriate Base | A strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. The base should be finely powdered and anhydrous. | The base is crucial for the transmetalation step. A base that is too weak may not facilitate this step efficiently, while a nucleophilic base could lead to side reactions. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While higher temperatures can promote side reactions, they are often necessary to drive the oxidative addition of secondary alkyl bromides. | The activation energy for the oxidative addition of alkyl bromides is generally higher than for aryl bromides, thus requiring more thermal energy. |
Problem 2: Significant Formation of Side Products (e.g., 1,1-Difluorocyclohexene)
Possible Cause & Solutions:
β-Hydride Elimination: This is a common side reaction where a hydrogen atom on a carbon adjacent to the palladium-bound carbon is transferred to the metal, leading to the formation of an alkene and a palladium hydride species.
Mitigation Strategies:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands can sterically disfavor the conformation required for β-hydride elimination and accelerate the desired reductive elimination step.
-
Lower Reaction Temperature: If conversion is acceptable at a lower temperature, reducing the heat can often minimize β-hydride elimination, as it typically has a higher activation energy than the desired coupling pathway.
-
Choice of Palladium Precatalyst: Using a well-defined Pd(0) precatalyst can sometimes provide more controlled and reproducible results compared to in-situ generated catalysts.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. Similar to the Suzuki coupling, success with this compound hinges on overcoming the challenges associated with secondary alkyl halides.
Problem 1: Low Yield of the Desired Aminated Product
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inadequate Catalyst System | Employ a palladium catalyst with a bulky, electron-rich phosphine ligand. For secondary alkyl bromides, ligands like BrettPhos, RuPhos, or Josiphos-type ligands have shown success. | These ligands promote the formation of the active catalyst and accelerate both the oxidative addition and reductive elimination steps, outcompeting potential side reactions. |
| Base Incompatibility | Strong, non-nucleophilic bases such as sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. | The base must be strong enough to deprotonate the amine or the amine-palladium complex to form the key amido-palladium intermediate. |
| Amine Substrate Issues | For less reactive or sterically hindered amines, longer reaction times or higher temperatures may be necessary. For ammonia coupling, consider using an ammonia surrogate like benzophenone imine, followed by hydrolysis. | The nucleophilicity and steric profile of the amine directly impact the rate of the reaction. Ammonia itself can be a challenging coupling partner due to its strong coordination to the palladium center. |
Problem 2: Observation of Elimination and/or Hydrodebromination Products
Possible Cause & Solutions:
Elimination (Formation of 1,1-Difluorocyclohexene): This occurs via a pathway analogous to β-hydride elimination, often promoted by the basic conditions of the reaction.
Hydrodebromination (Formation of 1,1-Difluorocyclohexane): This can arise from the reaction of the palladium hydride species (formed during β-hydride elimination) with the starting material or from other decomposition pathways.
Mitigation Strategies:
-
Optimize Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the palladium center remains in the desired coordination state.
-
Careful Choice of Base and Solvent: The interplay between the base and solvent can influence the rates of competing pathways. For instance, a more polar solvent might favor the desired C-N coupling.
-
Temperature Control: As with Suzuki coupling, running the reaction at the lowest effective temperature can minimize elimination.
Experimental Protocols (General Starting Points)
The following protocols are intended as starting points and will likely require optimization for your specific coupling partners and laboratory conditions.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add a powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BrettPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Seal the tube, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and quench carefully with water or a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Troubleshooting Workflows
Troubleshooting Low Yield in Cross-Coupling Reactions
Caption: A decision-making workflow for troubleshooting low yields.
Managing Side Reactions in Cross-Coupling
Caption: A workflow for mitigating common side reactions.
Product Characterization
Accurate characterization of the products and byproducts is crucial for successful reaction optimization. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable tools. The complete assignment of the proton, carbon, and fluorine NMR spectra of similar difluorocyclohexane systems has been reported and can serve as a useful reference.[1]
Conclusion
While reactions involving this compound can present challenges typical of secondary alkyl halides, these can be overcome with a systematic approach to troubleshooting and optimization. By carefully considering the choice of catalyst, ligand, base, and reaction conditions, researchers can successfully employ this valuable building block in the synthesis of novel compounds. This guide provides a foundation for that process, grounded in the principles of modern synthetic organic chemistry.
References
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 4-Bromo-1,1-difluorocyclohexane and 4-Chloro-1,1-difluorocyclohexane in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 1,1-difluorocyclohexane motif has emerged as a valuable bioisostere in contemporary drug design, prized for its ability to modulate physicochemical properties such as metabolic stability and lipophilicity.[1] This guide presents an in-depth, objective comparison of two key intermediates for accessing this scaffold: 4-Bromo-1,1-difluorocyclohexane and 4-Chloro-1,1-difluorocyclohexane. By examining the fundamental principles governing their reactivity and providing supporting data from analogous systems, we aim to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.
At a Glance: The Decisive Factors in Reactivity
The primary determinant of reactivity for these two compounds lies in the inherent properties of the carbon-halogen bond. It is a well-established principle in organic chemistry that the carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This seemingly subtle difference has profound implications for reaction kinetics and synthetic utility.
| Parameter | This compound | 4-Chloro-1,1-difluorocyclohexane | Advantage |
| C-X Bond Dissociation Energy | ~276-285 kJ/mol[2][3] | ~324-339 kJ/mol[2] | Bromo |
| Leaving Group Ability | Excellent | Good | Bromo |
| Predicted Reactivity | Higher | Lower | Bromo |
The lower bond dissociation energy of the C-Br bond signifies that less energy is required to cleave it during a chemical reaction, leading to a faster reaction rate.[3] Concurrently, the bromide ion is a better leaving group than the chloride ion due to its larger size and greater polarizability, which allows it to better stabilize the negative charge it acquires upon departure.
The Impact of the Gem-Difluoro Group
The presence of the 1,1-difluoro (gem-difluoro) moiety is not merely a passive structural element. A quantum-chemical study on difluorocyclohexanes reveals that the 1,1-difluoro substitution pattern is significantly stabilized by an anomeric-like hyperconjugative interaction (nF → σ*CF).[4] This electronic feature, however, is not expected to significantly alter the fundamental reactivity difference between the C-Br and C-Cl bonds at the 4-position, which is primarily dictated by the properties of the halogens themselves.
Comparative Reactivity in Key Synthetic Transformations
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis, and the choice of halide can dramatically influence reaction outcomes. These reactions, whether proceeding through an S_N1 or S_N2 mechanism, involve the breaking of the carbon-halogen bond as a key step.
Given that the C-Br bond is weaker, This compound will consistently exhibit higher reactivity in nucleophilic substitution reactions compared to its chloro-analog. This translates to faster reaction times and the ability to use milder reaction conditions. For sterically hindered nucleophiles or less reactive substrates, the use of the bromo-derivative is often essential for achieving a reasonable yield.
Palladium-Catalyzed Cross-Coupling Reactions
In modern drug discovery, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable tools for C-C and C-N bond formation. The reactivity of the halide is a critical parameter in these transformations, as the rate-determining step often involves the oxidative addition of the aryl/alkyl halide to the palladium(0) catalyst.
The generally accepted order of reactivity for halides in oxidative addition is I > Br > OTf > Cl.[1] This trend holds true for the substrates .
Suzuki-Miyaura Coupling:
For the formation of a new carbon-carbon bond, This compound will undergo Suzuki coupling under significantly milder conditions than 4-chloro-1,1-difluorocyclohexane. This allows for greater functional group tolerance and often avoids the need for highly specialized and expensive ligands that are sometimes required to activate C-Cl bonds.
Buchwald-Hartwig Amination:
Similarly, for C-N bond formation, This compound is the more reactive coupling partner. While modern catalyst systems have greatly improved the scope of aryl and alkyl chlorides in Buchwald-Hartwig aminations, the corresponding bromides almost always react more readily, requiring lower catalyst loadings, lower temperatures, and shorter reaction times.
Experimental Protocols
While direct comparative kinetic data for these specific substrates is not prevalent in the literature, the following protocols, adapted from established methods for related compounds, can serve as excellent starting points for experimental validation.
Protocol 1: Comparative Suzuki-Miyaura Coupling
This experiment is designed to qualitatively and quantitatively compare the reaction rates.
Materials:
-
This compound
-
4-Chloro-1,1-difluorocyclohexane
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2M Aqueous Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup: In two separate, identical reaction vials equipped with stir bars, add phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and the internal standard.
-
Substrate Addition: To vial A, add this compound (1.0 equiv.). To vial B, add 4-Chloro-1,1-difluorocyclohexane (1.0 equiv.).
-
Solvent and Base: Add 1,4-dioxane and the 2M Na₂CO₃ solution to each vial.
-
Reaction: Place both vials in a preheated heating block at 80°C and stir vigorously.
-
Monitoring: At regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion rate relative to the internal standard.
Expected Outcome: The reaction with this compound will proceed significantly faster and will likely reach full conversion while the chloro-analog shows minimal product formation under these conditions.
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and NaOt-Bu (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.), morpholine (1.2 equiv.), and anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100°C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction is quenched with water, extracted with an organic solvent, and the crude product is purified by flash column chromatography.
Note on the Chloro-Analog: To achieve a comparable yield with 4-chloro-1,1-difluorocyclohexane, one would typically need to increase the reaction temperature, use a higher catalyst loading, and potentially employ a more specialized, electron-rich phosphine ligand.
Conclusion and Recommendations
-
Faster reaction times
-
Milder reaction conditions
-
Broader substrate scope and functional group tolerance
-
Potentially lower catalyst loadings
For initial route scouting, proof-of-concept syntheses, and situations where reaction efficiency is critical, This compound is the superior choice. The chloro-derivative may be considered in later stages of process development where cost is a primary driver and the specific reaction has been robustly optimized to accommodate its lower reactivity. This guide provides the foundational understanding to empower researchers to make strategic and effective decisions in the synthesis of novel molecular entities.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. savemyexams.com [savemyexams.com]
- 3. youtube.com [youtube.com]
- 4. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
comparing axial vs equatorial reactivity of 4-Bromo-1,1-difluorocyclohexane
An In-depth Guide to the Conformational Reactivity of 4-Bromo-1,1-difluorocyclohexane
In the landscape of drug discovery and development, the intricate relationship between a molecule's three-dimensional structure and its chemical behavior is a cornerstone of rational design. For cyclic systems like cyclohexane derivatives, this relationship is profoundly influenced by conformational isomerism. This guide provides a detailed comparison of the reactivity of the axial and equatorial conformers of this compound, a compound of interest for its potential applications as a synthetic building block. By synthesizing established principles of stereochemistry with proposed experimental validation, we will explore the nuanced factors that govern reaction pathways and rates.
Conformational Landscape of this compound
This compound exists predominantly in two rapidly interconverting chair conformations, where the bromine atom occupies either an axial or an equatorial position. The gem-difluoro group at the 1-position influences the ring's electronic properties but does not introduce a new stereocenter.
The relative stability of these conformers is dictated by steric and stereoelectronic effects. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[1] Larger A-values indicate a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[2]
Table 1: A-Values for Relevant Substituents
| Substituent | A-value (kcal/mol) | Source |
| Bromine (Br) | 0.38 - 0.48 | [2][3] |
| Fluorine (F) | ~0.24 | [2] |
While a specific A-value for the 1,1-difluoro group is not commonly tabulated, the small A-value of a single fluorine atom suggests that the steric contribution of the gem-difluoro group is modest. However, stereoelectronic effects, such as hyperconjugation involving the C-F bonds, can also influence conformational preferences.[4][5] For the purpose of this guide, we will primarily consider the A-value of the bromine atom as the determining factor for the conformational equilibrium. Given its positive A-value, the equatorial conformer of this compound is the more stable and, therefore, the more populated isomer at equilibrium.[6]
Caption: Conformational equilibrium of this compound.
Comparative Reactivity: A Tale of Two Conformations
The axial and equatorial disposition of the bromine atom in this compound leads to significant differences in reactivity, particularly in reactions with strong stereoelectronic demands.
Bimolecular Elimination (E2) Reactions
The E2 reaction is a concerted process that requires a specific spatial arrangement of the departing proton and leaving group: they must be anti-periplanar to one another.[7] In a cyclohexane chair, this translates to a strict requirement for both the proton and the leaving group to be in axial positions.
-
Axial Conformer: The axial bromine atom is perfectly positioned for an E2 reaction, as it is anti-periplanar to the axial protons on the adjacent carbons (C2 and C6). This allows for efficient overlap of the developing p-orbitals in the transition state, leading to a rapid elimination to form 4,4-difluorocyclohexene.
-
Equatorial Conformer: An equatorial leaving group is not anti-periplanar to any of the adjacent protons (either axial or equatorial). Therefore, the equatorial conformer is essentially unreactive under E2 conditions. For an E2 reaction to occur from the major equatorial conformer, it must first undergo a ring-flip to the higher-energy axial conformer. The overall reaction rate is thus dependent on both the energy barrier of the ring-flip and the concentration of the less stable axial conformer.
This stereoelectronic requirement makes the axial conformer vastly more reactive in E2 eliminations.[8]
Caption: E2 reaction pathway for axial vs. equatorial conformers.
Bimolecular Nucleophilic Substitution (SN2) Reactions
The SN2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry.
-
Axial Conformer: Backside attack on the carbon with an axial bromine is sterically hindered by the axial hydrogens at the 3 and 5 positions (1,3-diaxial interactions). This makes the approach of the nucleophile more difficult.
-
Equatorial Conformer: The equatorial position is more exposed to the incoming nucleophile, with less steric hindrance. The "backside" pathway is relatively open.
Therefore, in contrast to E2 reactions, the equatorial conformer is expected to be more reactive in SN2 reactions due to reduced steric hindrance.
Unimolecular Reactions (SN1 and E1)
SN1 and E1 reactions proceed through a common carbocation intermediate.[9] The rate-determining step is the formation of this carbocation.[10]
-
Rate of Carbocation Formation: The stability of the starting material influences the activation energy. Since the equatorial conformer is more stable, it will have a slightly higher activation energy to reach the carbocation transition state. Conversely, the less stable axial conformer is already higher in energy, so its activation energy for carbocation formation will be slightly lower. This suggests the axial conformer may react slightly faster in SN1/E1 reactions .
However, the difference in ground state energies is typically small compared to the overall activation energy for carbocation formation. Therefore, the difference in SN1/E1 reactivity between the two conformers is generally much less pronounced than in E2 or SN2 reactions.
Table 2: Summary of Expected Relative Reactivity
| Reaction Type | More Reactive Conformer | Rationale |
| E2 | Axial | Fulfills the anti-periplanar stereoelectronic requirement.[7] |
| SN2 | Equatorial | Less steric hindrance for backside nucleophilic attack. |
| SN1 / E1 | Axial (Slightly) | Lower activation energy from a higher energy ground state. |
Proposed Experimental Validation
To empirically validate these theoretical predictions, a series of experiments can be designed. The core challenge is isolating the reactivity of each conformer, as they are in rapid equilibrium. One common approach is to use a conformationally "locked" system by introducing a bulky group, such as a tert-butyl group, which will overwhelmingly favor one chair conformation.
Synthesis of Conformationally Locked Analogs
The synthesis of cis- and trans-4-tert-butyl-1-bromo-1,1-difluorocyclohexane would provide model compounds where the bromine is locked in an axial or equatorial position, respectively.
Experimental Protocol: Comparative E2 Elimination Rates
This protocol outlines a method for comparing the E2 elimination rates of the conformationally locked axial and equatorial isomers.
Objective: To determine the relative rates of E2 elimination of an axial vs. equatorial bromine in a 1,1-difluorocyclohexane system.
Materials:
-
cis-4-tert-butyl-1-bromo-1,1-difluorocyclohexane (axial Br)
-
trans-4-tert-butyl-1-bromo-1,1-difluorocyclohexane (equatorial Br)
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: Prepare two separate reaction flasks. To each flask, add a solution of potassium tert-butoxide in anhydrous tert-butanol. Place the flasks in a temperature-controlled bath (e.g., 50 °C).
-
Initiation: To one flask, add a solution of the axial isomer and the internal standard in tert-butanol. To the second flask, add a solution of the equatorial isomer and the internal standard. Start a timer immediately after addition.
-
Monitoring the Reaction: At regular time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing dilute aqueous acid.
-
Extraction: Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extract by GC-MS to determine the relative concentrations of the starting material and the alkene product by comparing their peak areas to that of the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time for both reactions. The rate of reaction can be determined from the slope of these plots.[11][12]
Caption: Experimental workflow for determining relative E2 reaction rates.
Conclusion
The reactivity of this compound is intrinsically linked to the conformational orientation of the bromine substituent. Stereoelectronic effects are paramount in E2 eliminations, making the axial conformer significantly more reactive due to its perfect anti-periplanar alignment with adjacent axial protons.[7][8] Conversely, steric considerations dominate in SN2 reactions, favoring the more accessible equatorial conformer. For SN1 and E1 reactions, the differences are more subtle and are influenced by the ground-state energies of the conformers. Understanding these fundamental principles is crucial for predicting and controlling the outcomes of reactions involving substituted cyclohexanes, a vital skill for researchers in synthetic chemistry and drug development.
References
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 4-Aryl-1,1-Difluorocyclohexane Analogs: A Framework for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the strategic modification of molecular scaffolds is paramount to enhancing potency, selectivity, and pharmacokinetic profiles. The 4-aryl-1,1-difluorocyclohexane motif has emerged as a promising scaffold in medicinal chemistry. The introduction of the gem-difluoro group on the cyclohexane ring offers a unique combination of steric and electronic properties that can profoundly influence the biological activity of aryl-containing compounds. This guide provides a comparative framework for understanding and evaluating the biological potential of 4-aryl-1,1-difluorocyclohexane analogs, supported by experimental insights and detailed protocols.
The Rationale for Gem-Difluorination in Cyclohexane Scaffolds
The replacement of a methylene (CH₂) group with a difluoromethylene (CF₂) group, known as gem-difluorination, is a powerful bioisosteric strategy in drug design. In the context of a 4-arylcyclohexane scaffold, the 1,1-difluoro substitution offers several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing the gem-difluoro group at a metabolically labile position can block hydroxylation, a common metabolic pathway for cyclic systems, thereby increasing the compound's half-life and oral bioavailability.[1]
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can exert a powerful inductive effect, influencing the acidity (pKa) of nearby functional groups.[2][3] This can alter a molecule's ionization state at physiological pH, impacting its solubility, permeability, and target engagement. The gem-difluoro group can also modulate lipophilicity (LogP), a critical parameter for drug-likeness, in a manner that is dependent on the overall molecular structure.[2][3][4]
-
Conformational Control: The introduction of the CF₂ group can influence the conformational preference of the cyclohexane ring, which can be crucial for optimal binding to a biological target. This conformational restriction can lock the molecule in a bioactive conformation, enhancing its potency and selectivity.
-
Enhanced Target Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets, potentially increasing binding affinity.
Comparative Analysis of Biological Activity: A Predictive Framework
Direct comparative studies on a wide range of 4-aryl-1,1-difluorocyclohexane analogs are limited in the public domain. However, based on the known impact of gem-difluorination, we can construct a predictive framework for comparing their potential biological activities against non-fluorinated or mono-fluorinated counterparts.
Table 1: Predicted Impact of 1,1-Difluorination on the Biological Profile of 4-Arylcyclohexane Analogs
| Parameter | Non-Fluorinated Analog (4-Arylcyclohexane) | Mono-Fluorinated Analog (4-Aryl-1-fluorocyclohexane) | gem-Difluorinated Analog (4-Aryl-1,1-difluorocyclohexane) | Rationale for Difference |
| Metabolic Stability | Potentially susceptible to oxidation at the 1-position. | Increased stability compared to the non-fluorinated analog. | Significantly enhanced stability due to the blockage of metabolic oxidation at the 1-position.[1] | The C-F bond is more stable than the C-H bond, and the CF₂ group provides a more robust metabolic block. |
| Lipophilicity (LogP) | Baseline lipophilicity. | Generally increased lipophilicity. | Can either increase or decrease LogP depending on the overall molecular context.[2][4] | The effect of gem-difluorination on lipophilicity is complex and not always additive. |
| Acidity/Basicity (pKa) | Baseline pKa of ionizable groups. | Moderate influence on the pKa of nearby functional groups. | Strong inductive effect can significantly lower the pKa of nearby basic groups or increase the acidity of acidic groups.[2][3] | The strong electron-withdrawing nature of two fluorine atoms has a pronounced effect on local electronic properties. |
| Target Affinity | Dependent on the specific aryl substituent and target. | May show altered affinity due to changes in electronics and conformation. | Potential for enhanced affinity through novel interactions (e.g., hydrogen bonding to the fluorine atoms) and optimized conformation. | The unique electronic and steric properties of the CF₂ group can lead to improved target engagement. |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of novel 4-aryl-1,1-difluorocyclohexane analogs, a series of well-established in vitro assays can be employed. The following protocols provide a starting point for researchers.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 4-aryl-1,1-difluorocyclohexane analogs in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Diagram 1: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Many aryl-containing small molecules are designed as kinase inhibitors. The ADP-Glo™ Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the target kinase, its substrate, ATP, and the 4-aryl-1,1-difluorocyclohexane analog at various concentrations. Incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent, which converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[5]
Diagram 2: ADP-Glo™ Kinase Assay Principle
Caption: Principle of the ADP-Glo™ kinase inhibition assay.
Conclusion and Future Directions
The 4-aryl-1,1-difluorocyclohexane scaffold represents a compelling starting point for the design of novel therapeutic agents. While direct comparative biological data for a broad series of these analogs is not yet widely available, the foundational principles of medicinal chemistry strongly suggest their potential for improved metabolic stability and modulated physicochemical properties. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the biological activity of their novel 4-aryl-1,1-difluorocyclohexane analogs. Future research in this area should focus on synthesizing diverse libraries of these compounds and performing comprehensive structure-activity relationship (SAR) studies to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Substituted-1,1-Difluorocyclohexane Structures
Introduction: The Rising Prominence of the 1,1-Difluorocyclohexane Motif in Drug Discovery
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the 4-substituted-1,1-difluorocyclohexane ring has emerged as a particularly valuable bioisostere for carbonyl groups and other polar functionalities. Its gem-difluoro group acts as a polar, non-basic, and metabolically robust hydrogen bond acceptor, while the cyclohexane ring provides a three-dimensional scaffold that can effectively probe protein binding pockets.
However, the synthesis of these target molecules is only half the battle. Unambiguous structural confirmation is paramount, and the unique spectroscopic properties imparted by the C-F bonds present both challenges and opportunities. The conformational flexibility of the cyclohexane ring, coupled with complex spin-spin couplings involving fluorine, necessitates a multi-faceted analytical approach. This guide provides an in-depth comparison of the essential spectroscopic techniques required to definitively confirm the structure of 4-substituted-1,1-difluorocyclohexanes, grounded in the principles of causality and self-validation.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Toolkit
NMR spectroscopy is the cornerstone of structural elucidation for organofluorine compounds. The combination of ¹H, ¹³C, and ¹⁹F NMR, often augmented by 2D correlation experiments, provides a comprehensive picture of the molecular framework and stereochemistry.
¹⁹F NMR: The Most Direct Evidence
The most direct confirmation of a 1,1-difluorocyclohexane structure comes from ¹⁹F NMR spectroscopy. Fluorine-19 is an ideal nucleus for NMR due to its 100% natural abundance and high sensitivity, nearly 83% that of protons.[1]
-
Causality Behind the Spectrum: For a 4-substituted-1,1-difluorocyclohexane, the ¹⁹F NMR spectrum provides immediate, high-level structural information. In a rapidly inverting chair conformation at room temperature, the axial and equatorial fluorine atoms become chemically equivalent, resulting in a single resonance. However, this signal will be split by couplings to adjacent protons. The chemical shift range for fluorine attached to an sp³-hybridized carbon is typically between -70 and -170 ppm (relative to CFCl₃).[1] In the case of 1,1-difluorocyclohexane itself, the low-temperature spectrum where the ring inversion is slow reveals two distinct fluorine signals, with the equatorial fluorine shifted downfield by about 15.6 ppm from the axial fluorine.[2] The geminal F-F coupling constant (²JFF) is typically very large, on the order of 235 Hz.[2]
-
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent does not have signals that overlap with the region of interest.
-
Spectrometer Setup: Use a standard broadband or fluorine-specific probe. Reference the spectrum to an internal or external standard, such as CFCl₃ (δ = 0 ppm).
-
Acquisition: Acquire a simple one-pulse ¹⁹F spectrum. Often, proton decoupling (¹⁹F{¹H}) is used to simplify the spectrum to a singlet, confirming that all fluorine atoms are in an equivalent environment. Comparing the coupled and decoupled spectra is a powerful diagnostic tool.
-
¹H and ¹³C NMR: Assembling the Cyclohexane Framework
While ¹⁹F NMR confirms the fluorine environment, ¹H and ¹³C NMR are essential for elucidating the full cyclohexane structure and the position of the substituent.
-
¹H NMR Insights: The proton spectrum is often complex due to extensive H-H and H-F couplings. The protons on C2 and C6 are diastereotopic and will appear as complex multiplets. The key diagnostic feature is the large three-bond H-F coupling (³JHF), which, like H-H couplings, follows a Karplus-type relationship dependent on the dihedral angle. A large ³JHF coupling (e.g., ~34 Hz) is indicative of an anti-periplanar (180°) relationship, typically seen between an axial fluorine and an axial proton.[2][3] Smaller gauche couplings are also observed.
-
¹³C NMR Insights: The presence of fluorine has a profound effect on the ¹³C chemical shifts.
-
The carbon bearing the gem-difluoro group (C1) will appear as a triplet due to one-bond C-F coupling (¹JCF), which is typically very large (230-260 Hz). This triplet is an unmistakable signature.
-
The adjacent carbons (C2, C6) will also appear as triplets due to two-bond coupling (²JCF), though with a smaller coupling constant (20-30 Hz).
-
Longer-range couplings (³JCF, ⁴JCF) may also be observed.
-
-
Experimental Protocol: ¹H/¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹⁹F NMR.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to resolve the complex multiplets.
-
¹³C NMR Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH₂ and CH signals.
-
2D NMR (HSQC/HETCOR): To definitively assign signals, a 2D Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) experiment is invaluable. This correlates each proton signal with the carbon it is directly attached to, allowing for unambiguous assignment of the C2/C6 and C3/C5 pairs.
-
Workflow for NMR-Based Structure Confirmation
The logical flow of NMR experiments provides a self-validating system for structural proof.
Caption: NMR workflow for structure validation.
Pillar 2: Orthogonal Techniques for Complete Confidence
While NMR is the most powerful tool, IR spectroscopy and mass spectrometry provide crucial, complementary data that validate the proposed structure.
Infrared (IR) Spectroscopy: Identifying the C-F Bond
IR spectroscopy is a rapid and simple method to confirm the presence of the carbon-fluorine bonds.
-
Causality Behind the Spectrum: The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region of the IR spectrum. For monofluorinated compounds, this band is typically found between 1000 and 1110 cm⁻¹. When more than one fluorine atom is attached to the same carbon, as in a gem-difluoro group, the band splits into two: a symmetric and an asymmetric stretch.[4] These C-F stretching bands are typically very strong and appear in the 1000-1360 cm⁻¹ range.[4] For instance, C-F bond absorptions in fluorine-modified coatings have been identified in the 1150-1230 cm⁻¹ range.[5]
-
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small drop of the neat liquid or a few milligrams of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Analysis: Identify the strong C-F stretching bands in the 1000-1360 cm⁻¹ region and the C-H stretching and bending frequencies characteristic of a cyclohexane ring.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula.
-
Causality Behind the Spectrum: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) of fluorocarbons can be small or absent.[6] Fragmentation is common. Expect to see fragments corresponding to the loss of F• (M-19) or HF (M-20). The fragmentation pattern will also be heavily influenced by the nature of the substituent at the C4 position. High-Resolution Mass Spectrometry (HRMS) is essential. By measuring the mass-to-charge ratio to four or five decimal places, HRMS can determine the elemental composition of the parent ion, providing definitive proof of the molecular formula.[7] The combination of LC-MS with ¹⁹F NMR is increasingly used to identify and quantify fluorinated products in complex mixtures.[8]
-
Experimental Protocol: HRMS (ESI or GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile for ESI; dichloromethane for GC-MS).
-
Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer for HRMS analysis, or inject it into a GC-MS system.
-
Analysis: Locate the [M+H]⁺ or [M+Na]⁺ adduct in ESI and verify that its measured exact mass matches the calculated mass for the proposed formula within a narrow tolerance (e.g., < 5 ppm).
-
Comparative Guide to Spectroscopic Techniques
To ensure a robust and irrefutable structural assignment, it is critical to understand the unique contribution of each technique. The data from these methods must be congruent and collectively support a single structural hypothesis.
| Technique | Primary Information Provided | Strengths | Limitations |
| ¹⁹F NMR | Direct evidence of fluorine environment; F-F and H-F couplings. | Highly sensitive; unambiguous for confirming CF₂ group; provides conformational information at low temp.[2][9] | Provides limited information about the carbon skeleton on its own. |
| ¹H NMR | Proton environment and connectivity; H-H and H-F couplings. | Excellent for determining stereochemistry and conformation via coupling constants (³JHF).[3] | Spectra can be complex and crowded due to overlapping signals and second-order effects. |
| ¹³C NMR | Carbon skeleton; C-F coupling constants. | Unambiguously identifies the carbon attached to fluorine (¹JCF triplet); confirms carbon count. | Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and excellent for confirming the presence of C-F bonds via strong absorptions.[4] | Provides no connectivity information; bands can overlap with other vibrations. |
| Mass Spec. (HRMS) | Molecular weight and elemental formula. | Definitive for confirming the molecular formula; provides fragmentation data for substructure analysis.[7] | Molecular ion may be weak or absent in EI; provides no stereochemical information.[6] |
Conclusion: An Integrated, Self-Validating Approach
The structural confirmation of a 4-substituted-1,1-difluorocyclohexane is not achieved by a single experiment but by the careful synthesis of data from a suite of orthogonal spectroscopic techniques. The process begins with the direct and unequivocal evidence of the gem-difluoro group from ¹⁹F and ¹³C NMR. It is then built upon by ¹H NMR, which maps out the cyclohexane framework and reveals its stereochemical intricacies through H-F coupling constants. Finally, the entire structure is validated at a fundamental level by IR spectroscopy, which confirms the C-F bonds, and high-resolution mass spectrometry, which verifies the elemental formula. This integrated workflow ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required for advancing drug development programs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. rsc.org [rsc.org]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Kinetic Studies of 4-Bromo-1,1-difluorocyclohexane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoro moiety, in particular, serves as a valuable bioisostere for a carbonyl group. Understanding the reactivity of building blocks containing this motif is paramount for their effective utilization in synthesis. This guide provides an in-depth analysis of the kinetic landscape of reactions involving 4-Bromo-1,1-difluorocyclohexane, a key intermediate for introducing the 1,1-difluorocyclohexyl scaffold.
Given the scarcity of direct experimental kinetic data for this compound in publicly available literature, this guide will draw upon well-established principles of physical organic chemistry and comparative data from structurally analogous systems to predict its reactivity. We will explore the competing nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways, with a focus on how the unique electronic and conformational effects of the 1,1-difluoro group influence reaction rates and product distributions.
The Influence of the Gem-Difluoro Group: An Electronic Perspective
The two fluorine atoms at the C1 position exert a powerful inductive electron-withdrawing effect (-I effect) due to the high electronegativity of fluorine. This effect has profound implications for the reaction rates at the distant C4 carbon, where the bromine leaving group is located.
For SN1 and E1 reactions , which proceed through a carbocation intermediate at C4, the strong -I effect of the gem-difluoro group is expected to be destabilizing. This destabilization of the positively charged intermediate will increase the activation energy of the rate-determining step (loss of the bromide leaving group), thereby significantly slowing down both SN1 and E1 reactions compared to a non-fluorinated analogue like bromocyclohexane.
Conversely, for SN2 and E2 reactions , the inductive effect can have a more nuanced impact. In an SN2 reaction, the buildup of negative charge in the transition state is minimal. However, the electron-withdrawing nature of the fluorine atoms can make the C-Br bond more polarized, potentially making the carbon atom more electrophilic and susceptible to nucleophilic attack. For the E2 reaction, the increased acidity of the β-hydrogens (hydrogens on the carbons adjacent to the C-Br bond) due to the -I effect of the fluorines could potentially accelerate the reaction, as the base can more readily abstract a proton.
Conformational Analysis: The Key to Reactivity in Cyclohexane Systems
The reactivity of substituted cyclohexanes is intrinsically linked to their conformational preferences. The bulky bromine atom will have a preference for the equatorial position to minimize steric interactions. However, for an E2 elimination to occur, a crucial stereoelectronic requirement must be met: the β-hydrogen and the leaving group (bromine) must be in an anti-periplanar arrangement. This geometry is only achieved when both the β-hydrogen and the leaving group are in axial positions.[1][2]
Therefore, the rate of the E2 reaction is highly dependent on the population of the conformer where the bromine atom is in the axial position. For this compound, the conformational equilibrium between the axial and equatorial bromine conformers will be a key determinant of its reactivity in E2 reactions.
Comparative Kinetic Data: Insights from Analogous Systems
To quantify the expected reactivity of this compound, we can compare it to well-studied cyclohexyl systems. The cis and trans isomers of 4-tert-butylcyclohexyl bromide are excellent models, as the bulky tert-butyl group effectively "locks" the conformation, allowing for the study of purely axial and equatorial leaving groups.
| Substrate | Relative Rate of E2 Elimination (with EtO⁻ in EtOH) | Rationale |
| cis-4-tert-Butylcyclohexyl bromide | ~1 | Bromine is axial, allowing for an anti-periplanar arrangement with axial β-hydrogens. |
| trans-4-tert-Butylcyclohexyl bromide | ~10⁻⁵ | Bromine is equatorial, and the molecule must adopt a highly unfavorable twist-boat conformation for elimination to occur. |
| This compound (Predicted) | Intermediate | The conformational equilibrium will determine the concentration of the reactive axial conformer. The rate will be slower than the cis-4-tert-butylcyclohexyl bromide but significantly faster than the trans isomer. |
Experimental Protocols for Kinetic Studies
To empirically determine the reaction kinetics of this compound, the following experimental setups can be employed.
Protocol 1: Solvolysis (SN1/E1) Kinetics
This experiment measures the rate of reaction in a polar protic solvent, such as aqueous ethanol, where the solvent acts as the nucleophile and base.
Methodology:
-
Reaction Setup: A solution of this compound in a buffered solvent system (e.g., 80% ethanol/20% water) is prepared in a thermostated bath to maintain a constant temperature.
-
Initiation: The reaction is initiated by the addition of the substrate to the pre-heated solvent.
-
Monitoring: The progress of the reaction is monitored by periodically withdrawing aliquots and quenching the reaction (e.g., by adding a large volume of cold acetone). The concentration of the hydrobromic acid produced is determined by titration with a standardized solution of sodium hydroxide using a suitable indicator (e.g., bromothymol blue).
-
Data Analysis: The rate constants are calculated from the rate of acid production. A plot of ln([Substrate]) versus time will yield a straight line for a first-order reaction, with the slope equal to -k.
Protocol 2: Competitive SN2/E2 Kinetics
This experiment investigates the competition between substitution and elimination pathways using a strong, non-nucleophilic base or a strong nucleophile.
Methodology:
-
Reaction Setup: A solution of this compound and an internal standard (e.g., a non-reactive alkane) in a suitable solvent (e.g., THF) is prepared in a thermostated reaction vessel.
-
Reagent Addition: A solution of the base (e.g., potassium tert-butoxide for E2) or nucleophile (e.g., sodium azide for SN2) is added to initiate the reaction.
-
Monitoring: The reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC). Aliquots are withdrawn at regular intervals, quenched, and analyzed to determine the concentrations of the starting material and products.
-
Data Analysis: The rate constants for the consumption of the starting material and the formation of products are determined by plotting the concentration data against time. The product ratio (SN2 vs. E2) can be determined from the relative peak areas in the chromatogram.
Visualizing Reaction Pathways
Caption: Competing SN1/E1 and SN2/E2 pathways for this compound.
Predicted Reactivity Profile and Comparison
Based on the principles discussed, we can construct a predicted reactivity profile for this compound compared to its non-fluorinated counterpart, bromocyclohexane.
| Reaction Type | Reagent/Conditions | Predicted Relative Rate (vs. Bromocyclohexane) | Major Product(s) | Rationale for Rate Difference |
| SN1/E1 | 80% EtOH/H₂O, 50 °C | Slower | Mixture of substitution and elimination products | The electron-withdrawing gem-difluoro group destabilizes the carbocation intermediate. |
| SN2 | NaCN in DMSO | Slightly Slower to Similar | 4-Cyano-1,1-difluorocyclohexane | The inductive effect may slightly increase the electrophilicity of the carbon, but steric hindrance remains a factor. |
| E2 | KOtBu in t-BuOH | Faster | 1,1-Difluorocyclohex-3-ene | The gem-difluoro group increases the acidity of the β-hydrogens, facilitating their abstraction by the base. |
Conclusion for Drug Development Professionals
This compound is a valuable building block for introducing the 1,1-difluorocyclohexyl motif into drug candidates. Its reactivity is a delicate interplay of electronic and conformational effects.
-
For synthetic routes requiring nucleophilic substitution , SN2 conditions with strong nucleophiles are likely to be more effective than SN1 conditions, which will be disfavored due to the destabilizing effect of the fluorine atoms on the carbocation intermediate.
-
For the synthesis of unsaturated derivatives , E2 reactions with strong, non-nucleophilic bases are predicted to be favorable and proceed at a faster rate than in the non-fluorinated analogue. This provides a reliable method for introducing a double bond into the difluorinated cyclohexane ring.
By understanding the kinetic principles outlined in this guide, researchers can make more informed decisions in the design of synthetic routes and the prediction of reaction outcomes, ultimately accelerating the drug discovery process.
References
A Comparative Guide to Palladium Catalysts for 4-Bromo-1,1-difluorocyclohexane Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and enhancing the pharmacological profiles of lead compounds. The 4-bromo-1,1-difluorocyclohexane moiety has emerged as a valuable building block, offering a saturated, conformationally restricted scaffold with a gem-difluoro group that can modulate physicochemical properties such as lipophilicity and metabolic stability. The ability to functionalize this scaffold through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is critical for its utility in discovery programs. Palladium-catalyzed cross-coupling reactions stand as the preeminent tools for forging these bonds with precision and efficiency.
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions of this compound. By examining the interplay between palladium precursors, ligands, and reaction conditions, this document aims to equip the practicing chemist with the insights needed to select the optimal catalytic system for their specific synthetic challenge.
The Crucial Role of the Ligand: A Mechanistic Perspective
The success of a palladium-catalyzed cross-coupling reaction is intrinsically tied to the choice of ligand coordinated to the palladium center. The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (or carbopalladation/β-hydride elimination in the Heck reaction), and reductive elimination.[1][2]
-
Electron-rich ligands , such as trialkylphosphines, enhance the electron density at the palladium center, which generally accelerates the rate-limiting oxidative addition of the alkyl bromide to the Pd(0) species.[2]
-
Bulky ligands promote the reductive elimination step, which is the final bond-forming event that releases the product and regenerates the active Pd(0) catalyst.[2]
The interplay of these effects is critical, and the optimal ligand often represents a fine balance between these two properties, tailored to the specific substrates and coupling partners.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For a substrate like this compound, this reaction enables the introduction of various aryl and heteroaryl groups. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high efficiency, especially with a secondary alkyl bromide.[3]
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | RT | 2 | ~95-98 | [3] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | ~90-95 | [4] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | ~70-80 | [4] |
| Pd/C (3%) | K₃PO₄ | Aqueous | 100 | 0.7 | ~85-90 | [5] |
*Yields are representative for similar bromoalkane substrates and serve as a guideline for catalyst selection.
Expert Insights: For the Suzuki-Miyaura coupling of this compound, modern biaryl phosphine ligands such as SPhos and XPhos are highly recommended.[3][6] Their steric bulk and electron-donating properties are well-suited to facilitate the challenging oxidative addition of the secondary alkyl bromide and promote efficient reductive elimination.[3] While traditional catalysts like Pd(PPh₃)₄ can be effective, they may require higher temperatures and longer reaction times. Heterogeneous catalysts like Pd/C offer the advantage of easier product purification and catalyst recycling, which is particularly beneficial for larger-scale synthesis.[5]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-alkyl compounds.[8][9] Coupling this compound with primary or secondary amines provides direct access to a diverse range of substituted aminocyclohexanes, which are valuable motifs in medicinal chemistry. The selection of the appropriate palladium catalyst and ligand is critical to achieving high yields and suppressing side reactions.[6]
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 4 | ~80-90 | [8] |
| Pd(OAc)₂ / Xantphos | DBU | Toluene/MeCN | 140 | 1 | ~70-85 | [10] |
| [Pd(cinnamyl)Cl]₂ / DavePhos | K₃PO₄ | Dioxane | 100 | 12 | ~85-95 | [10] |
| Pd/NHC (IPr) | K₃PO₄ | Toluene | 85 | 0.5 | ~90-98 | [11] |
*Yields are representative for similar bromoalkane substrates and should be considered as a starting point for optimization.
Expert Insights: The choice of base is particularly critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly employed.[8] For substrates that may be sensitive to strong bases, milder organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be an effective alternative, especially in flow chemistry applications.[10] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives to phosphines, often providing very active and stable catalysts.[11]
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add the solvent (e.g., toluene, 5 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond, providing access to alkynyl-substituted difluorocyclohexanes.[13] These products can serve as versatile intermediates for further transformations. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[13]
| Catalyst System (Pd Precursor / Ligand) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | ~85-95* |[13] | | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Dioxane | 60 | 6 | ~80-90* |[14] | | Pd/C | Cu₂O | Et₃N | THF/DMA | 80 | 1 | ~70-80* |[15] |
*Yields are based on reactions with similar bromoalkane substrates and are for illustrative purposes.
Expert Insights: The classic Pd(PPh₃)₄/CuI system is often a reliable choice for Sonogashira couplings of bromoalkanes.[13] The amine base, typically triethylamine or diisopropylamine, serves both as a base and as a solvent. For some substrates, the use of a heterogeneous palladium source can simplify purification.[15]
Representative Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).
-
Evacuate and backfill the flask with argon.
-
Add the solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add this compound (1.0 mmol) followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction at the appropriate temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.[15]
Heck Reaction: Alkenylation of the Cyclohexane Scaffold
The Mizoroki-Heck reaction allows for the coupling of an organic halide with an alkene.[16] For this compound, this would lead to the formation of an alkenyl-substituted product. This reaction can be challenging with unactivated alkyl halides, and careful selection of the catalyst and conditions is necessary.[17]
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tolyl)₃ | KOAc | DMF/H₂O | 95 | 12 | ~70-80 | [17] |
| Pd/C | Et₃N | Acetonitrile | 100 | 24 | ~60-70 | [17] |
| Pd(OAc)₂ / dppb | Et₃N | Toluene | 80 | 12 | ~70-75* | [18] |
*Yields are illustrative, based on data for similar fluorinated or bromoalkane substrates.
Expert Insights: The Heck reaction with bromoalkanes can be less efficient than with aryl or vinyl halides.[17] The use of bulky phosphine ligands like tri(o-tolyl)phosphine can be beneficial.[17] Additives such as silver salts are sometimes employed to facilitate the reaction. For fluorinated substrates, specific ligand effects can play a significant role in achieving good yields and stereoselectivity.[18]
Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Representative Experimental Protocol: Heck Reaction
-
In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.05 mmol), the ligand (e.g., P(o-tolyl)₃, 0.1 mmol), and the base (e.g., KOAc, 2.0 mmol).
-
Add the solvent (e.g., DMF/H₂O, 4:1, 5 mL).
-
Seal the tube and heat the mixture at the specified temperature with vigorous stirring for the required time.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.[17]
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of the palladium catalyst system is paramount for achieving high yields and selectivity. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky and electron-rich biaryl phosphine ligands generally provide superior results. For Sonogashira and Heck couplings, more traditional phosphine ligands often suffice, although optimization is key. This guide provides a foundation for catalyst selection and protocol development, empowering researchers to efficiently incorporate the 1,1-difluorocyclohexane motif into their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pure.rug.nl [pure.rug.nl]
- 18. Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reaction Mechanisms of 4-Bromo-1,1-difluorocyclohexane: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and physicochemical properties. The 1,1-difluorocyclohexane motif, in particular, offers a unique combination of lipophilicity and metabolic stability, making it a desirable component in drug design. 4-Bromo-1,1-difluorocyclohexane serves as a key building block for accessing a variety of functionalized derivatives. This guide provides an in-depth analysis of the primary reaction mechanisms governing the transformations of this versatile substrate, offering a comparative look at nucleophilic substitution and elimination pathways. We will delve into the underlying principles, provide representative experimental protocols for validation, and compare these routes with alternative synthetic strategies.
The Dichotomy of Reactivity: Substitution vs. Elimination
As a secondary alkyl halide, this compound is poised at a mechanistic crossroads, with its reactivity largely dictated by the nature of the reagents and reaction conditions. The two predominant pathways are the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2) reactions. The gem-difluoro group at the 1-position exerts significant electronic and steric influence, which is crucial in determining the favored pathway.
Part 1: The SN2 Pathway - A Direct Approach to Functionalization
The SN2 reaction offers a direct and stereospecific route to introduce a variety of nucleophiles at the 4-position of the cyclohexane ring. This single-step mechanism involves the backside attack of a nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry.
Mechanistic Considerations:
The feasibility of an SN2 reaction on a cyclohexane ring is highly dependent on the conformation of the substrate. For a backside attack to occur, the nucleophile must approach the electrophilic carbon from the axial position, opposite to the leaving group. This necessitates that the bromine atom occupies an axial position during the transition state. However, in the ground state, the chair conformation where the bulky bromine atom is in the more stable equatorial position is favored. The energy barrier for the ring flip to the less stable conformation with an axial bromine is a key factor influencing the reaction rate.
A Researcher's Guide to Assessing and Enhancing Metabolic Stability with 1,1-Difluorocyclohexane Moieties
In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A significant hurdle in this journey is metabolic instability, where promising drug candidates are rapidly cleared by the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme system, leading to poor bioavailability and short duration of action.[1][2] This guide provides an in-depth comparison of compounds containing the 1,1-difluorocyclohexane moiety against common structural analogues, offering experimental evidence and detailed protocols for researchers aiming to mitigate metabolic liabilities.
The strategic replacement of metabolically susceptible functional groups with bioisosteres—substituents with similar physical or chemical properties that impart different biological or pharmacokinetic characteristics—is a cornerstone of medicinal chemistry.[3][4] Among these, the 1,1-difluorocyclohexane group has emerged as a powerful bioisosteric replacement for moieties like the gem-dimethyl group or an unsubstituted cyclohexane ring, primarily for its profound ability to enhance metabolic stability.[5][6]
The Scientific Rationale: Why Strategic Fluorination Works
The introduction of a gem-difluoro group onto a cyclohexane ring is not merely a substitution; it is a strategic decision grounded in fundamental principles of physical organic chemistry. This modification shields molecules from metabolic degradation through several key mechanisms.
-
Blocking Metabolic Hotspots: The primary mechanism of metabolic stabilization is the replacement of metabolically vulnerable carbon-hydrogen (C-H) bonds with robust carbon-fluorine (C-F) bonds.[5] The C-F bond is significantly stronger (bond dissociation energy of ~110 kcal/mol) than a typical C-H bond (~100 kcal/mol), making it highly resistant to the oxidative processes catalyzed by CYP enzymes.[7][8] Where an unsubstituted cyclohexane ring is prone to hydroxylation, the 1,1-difluoro substitution effectively blocks this metabolic pathway.[5][9]
-
Electronic Deactivation: Fluorine is the most electronegative element, and its presence creates a strong inductive effect.[10] The two fluorine atoms in a 1,1-difluorocyclohexane moiety withdraw electron density from the surrounding C-H bonds, making them less electron-rich and therefore less susceptible to attack by the electrophilic iron-oxo species at the active site of CYP enzymes.[7][10][11]
-
Bioisosteric Mimicry: The 1,1-difluorocyclohexane group serves as an excellent bioisostere for the commonly used gem-dimethyl group. While sterically similar, it offers a distinct advantage: the methyl groups in a gem-dimethyl moiety are themselves susceptible to oxidation. Replacing them with fluorine atoms eliminates this liability while often preserving or improving binding affinity to the target protein.[12][13]
The following diagram illustrates the comparative metabolic fates of these moieties.
Caption: Comparative metabolic pathways of unsubstituted vs. 1,1-difluorinated cyclohexane.
Data-Driven Comparison: In Vitro and In Vivo Evidence
The theoretical benefits of the 1,1-difluorocyclohexane moiety are consistently validated by experimental data. The following tables summarize representative data comparing a hypothetical parent compound with its unsubstituted, gem-dimethyl, and 1,1-difluorocyclohexane analogues.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Analogue | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Unsubstituted Cyclohexane | 15 | 46.2 |
| gem-Dimethyl Cyclohexane | 35 | 19.8 |
| 1,1-Difluorocyclohexane | >120 | <5.8 (Below Limit of Quantification) |
-
Interpretation: A longer half-life and lower intrinsic clearance (CLint) value signify greater metabolic stability.[14][15] The data clearly shows that while the gem-dimethyl group offers an improvement over the unsubstituted ring, the 1,1-difluorocyclohexane analogue demonstrates a profound resistance to metabolism by liver enzymes.[13]
Table 2: Comparative In Vivo Pharmacokinetic Profile in a Rat Model
| Compound Analogue | Plasma Half-Life (t½, h) | Oral Bioavailability (F%) |
| Unsubstituted Cyclohexane | 1.2 | 15% |
| gem-Dimethyl Cyclohexane | 3.5 | 45% |
| 1,1-Difluorocyclohexane | 9.8 | 85% |
-
Interpretation: The enhanced in vitro stability translates directly to superior in vivo performance. The significantly longer plasma half-life and dramatically improved oral bioavailability of the 1,1-difluorocyclohexane analogue highlight its potential to create a more effective and conveniently dosed therapeutic agent.
Experimental Protocol: A Self-Validating Liver Microsomal Stability Assay
To empower researchers to generate their own comparative data, this section provides a detailed, robust protocol for assessing metabolic stability. This protocol includes critical controls to ensure the integrity and validity of the results.
Principle: This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, a subcellular fraction rich in Phase I metabolic enzymes like CYPs.[1][15][16] The reaction requires a cofactor, typically NADPH, which is supplied via a regenerating system.[17]
Materials & Reagents:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compounds and Positive Control (e.g., Verapamil) stock solutions (10 mM in DMSO)
-
Acetonitrile (ACN), HPLC-grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable compound in ACN)
-
96-well incubation plates and collection plates
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 2 µM working solution of your test compounds and a positive control (e.g., Verapamil) by diluting the 10 mM DMSO stocks in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.
-
Thaw the pooled liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer. Keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
For each compound, set up two conditions: "+NADPH" and "-NADPH" (negative control).
-
Add 99 µL of the microsomal suspension to each well.
-
Add 1 µL of the 2 µM test compound working solution to the corresponding wells.
-
-
Pre-incubation:
-
Seal the plate and pre-incubate for 5-10 minutes at 37°C in a shaking water bath to equilibrate the temperature.
-
-
Initiation and Incubation:
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to the "+NADPH" wells. For "-NADPH" wells, add 10 µL of phosphate buffer.
-
Immediately after adding the NADPH system, remove a 30 µL aliquot from each well for the T=0 time point and transfer it to a collection plate containing 150 µL of cold ACN with the internal standard. This immediately stops the reaction.
-
Continue incubating the master plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 45 minutes), remove 30 µL aliquots and terminate the reaction in the same manner.[15][17]
-
-
Sample Processing:
-
Once all time points are collected, seal the collection plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis (Self-Validation):
-
Control Check: First, verify your controls. The compound in the "-NADPH" wells should show minimal degradation (<15%). The positive control (Verapamil) should show significant degradation, confirming the metabolic activity of the microsomes.
-
Calculate % Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining against time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / -k .
-
Calculate Intrinsic Clearance (CLint): Use the following formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .
-
Conclusion and Outlook
The strategic incorporation of a 1,1-difluorocyclohexane moiety is a field-proven and highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking sites of oxidative metabolism and altering the electronic properties of the molecule, this functional group can dramatically improve pharmacokinetic profiles, leading to longer half-lives and greater oral bioavailability. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and assess the next generation of more robust and effective therapeutics. As synthetic methodologies for fluorination continue to advance, the application of motifs like 1,1-difluorocyclohexane will undoubtedly remain a vital tool in the medicinal chemist's arsenal.[18][19][20]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. annualreviews.org [annualreviews.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. pharmacyjournal.org [pharmacyjournal.org]
- 19. mdpi.com [mdpi.com]
- 20. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1,1-difluorocyclohexane
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling of specialized reagents like 4-Bromo-1,1-difluorocyclohexane (CAS No. 1196156-51-0) demands not only precision in its application but also rigor in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this halogenated organic compound, moving beyond mere procedure to explain the critical reasoning that underpins each step.
Part 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a combustible liquid that presents multiple health hazards.[1][2] Its classification as a halogenated organic compound places it under stringent environmental disposal regulations.[3][4]
A failure to adhere to proper disposal protocols can lead to skin and eye injuries, respiratory distress, and long-term environmental contamination. The procedures outlined below are designed to mitigate these risks effectively.
| Hazard Classification | GHS Code | Description | Source(s) |
| Physical Hazard | H227 | Combustible liquid. | [1][2] |
| Health Hazard | H315 | Causes skin irritation. | [1][2][5] |
| Health Hazard | H319 | Causes serious eye irritation. | [1][2][5] |
| Health Hazard | H335 | May cause respiratory irritation. | [1][2][5] |
| Disposal Directive | P501 | Dispose of contents/container to an approved waste disposal plant. | [1][6] |
Part 2: Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the following personal protective equipment is mandatory to prevent exposure:
-
Eye Protection : Wear chemical safety goggles or a full-face shield.[2]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile or Viton. Double-gloving is recommended for enhanced protection.[3]
-
Body Protection : A fully-buttoned laboratory coat, long trousers, and closed-toe shoes are required to protect the skin.[2]
-
Respiratory Protection : All handling of this compound, including transfer to a waste container, should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]
Part 3: Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for disposing of this compound is that it must be treated as a regulated, hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood. [3][8]
Step 1: Waste Segregation
This is the most critical step in the disposal workflow. Halogenated organic waste must be collected separately from non-halogenated waste.
-
Causality : Disposal facilities use different processes for halogenated and non-halogenated streams. Incineration of halogenated compounds can produce highly corrosive and toxic byproducts like hydrobromic acid (HBr), requiring specialized scrubbers and equipment.[9] Commingling these waste streams significantly increases disposal costs and can create dangerous chemical incompatibilities.[7][8]
Step 2: Container Selection and Preparation
Choose a waste container that ensures chemical compatibility and prevents leaks.
-
Container Material : Use a designated polyethylene (plastic) container.[3]
-
Causality : Do not use metal safety cans. Halogenated solvents can slowly degrade to produce acidic byproducts, which can corrode metal containers over time, leading to a potential breach of containment.[3]
-
Labeling : The container must be clearly and accurately labeled before any waste is added. The label must include:
Step 3: Waste Accumulation
-
Location : Always add waste to the container inside an operating chemical fume hood to control vapor exposure.[7]
-
Procedure : Keep the waste container closed at all times, except when actively adding waste.[10] This minimizes the release of volatile organic compounds (VOCs) into the laboratory environment.
-
Incompatibilities : Do not mix this compound waste with incompatible materials such as strong acids, bases, oxidizing agents, or heavy metals in the same container.[3][8]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories should have a designated Satellite Accumulation Area for the temporary storage of hazardous waste containers.
-
Location : The SAA must be in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[3][6]
-
Containment : Store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Volume Limits : Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA (e.g., typically no more than 55 gallons of total waste).[10]
Step 5: Final Disposal
-
Arranging Pickup : Once the waste container is nearly full (around 75% capacity is a good practice to prevent overfilling), arrange for its collection.[7]
-
Contact : Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with the complete and accurate information from your waste label.
Part 4: Emergency Procedures - Spill Management
Accidental spills require immediate and appropriate action to prevent exposure and environmental release.
-
For Small Spills (Manageable in <10 minutes) :
-
Alert Personnel : Notify colleagues in the immediate area.
-
Isolate : Restrict access to the spill area.
-
Ventilate : Ensure the chemical fume hood is operating at maximum capacity.
-
Absorb : Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels.[2][3]
-
Collect : Carefully sweep or scoop the absorbed material into a designated, sealable container. Use non-sparking tools.[2][6]
-
Dispose : Label the container as "Hazardous Waste" containing this compound and contaminated absorbent material, and dispose of it through the EHS office.[7]
-
Decontaminate : Clean the spill area with soap and water.
-
-
For Large Spills :
-
Evacuate : Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate : Close the laboratory doors and prevent re-entry.
-
Report : Contact your institution's emergency response number and the EHS department immediately. Do not attempt to clean up a large spill yourself.[10]
-
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound | 1196156-51-0 [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. This compound | C6H9BrF2 | CID 68282926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1196156-51-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1,1-difluorocyclohexane
This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Bromo-1,1-difluorocyclohexane (CAS RN: 1196156-51-0). As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects ourselves, our colleagues, and our work. This document moves beyond a simple checklist, offering a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). It is designed to supplement, not replace, your institution's specific safety protocols and the official Safety Data Sheet (SDS).
Core Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the chemical's intrinsic hazards is non-negotiable. This knowledge forms the logical basis for every safety decision we make. This compound is a liquid substance whose primary risks are categorized by the Globally Harmonized System (GHS) as follows:
-
Flammability: It is a combustible liquid and vapor.[1] This necessitates careful management of ignition sources and proper storage.
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Eye Damage: The compound is known to cause serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1][2]
These hazards mandate a multi-faceted approach to PPE, ensuring a barrier is present for all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
The RAMP Framework: A Self-Validating System for Safety
To ensure every protocol is a self-validating system, we must ground our procedures in a logical framework. The American Chemical Society promotes the RAMP methodology—Recognize, Assess, Minimize, and Prepare—as a cornerstone of laboratory safety.[3][4] This cyclical process ensures that safety is an integral part of the experimental design, not an afterthought.
Figure 1: RAMP-based workflow for the safe handling of this compound.
Task-Specific PPE Protocols
The selection of PPE is not static; it must be adapted to the specific risks presented by each task.[5] A risk assessment will determine the appropriate level of protection required.[6] The following table outlines recommended PPE for various laboratory operations involving this compound.
Table 1: PPE Recommendations by Laboratory Task
| Task | Primary Risks | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|---|
| Low-Volume Weighing & Solution Prep (in Fume Hood) | Minor splash, vapor inhalation | Chemical Splash Goggles (ANSI Z87.1 rated)[7] | Nitrile Gloves (minimum) | Flame-Resistant Lab Coat | Not required if performed correctly within a certified chemical fume hood. |
| Synthetic Reactions (e.g., Reflux, Distillation) | Splash, elevated vapor pressure, spills | Chemical Splash Goggles and a full-face shield.[8] | Double-glove with Nitrile or Neoprene gloves. | Flame-Resistant Lab Coat and a Chemically Resistant Apron. | Work must be conducted within a chemical fume hood to mitigate vapor exposure. |
| Large-Scale Transfers (>100 mL) | Significant splash, aerosol generation | Chemical Splash Goggles and a full-face shield.[9] | Heavy-duty Nitrile or Neoprene gloves. Consult manufacturer's resistance chart. | Chemically resistant coveralls (e.g., Tychem®).[10] | Required if engineering controls are insufficient. Consult EHS for respirator fitting and selection (e.g., air-purifying respirator with organic vapor cartridges).[11] |
| Spill Cleanup | High risk of direct contact, inhalation | Chemical Splash Goggles and a full-face shield.[11] | Heavy-duty Nitrile or Neoprene gloves. | Chemically resistant coveralls and boot covers. | Air-purifying respirator with organic vapor cartridges is mandatory.[9] |
Procedural Guidance for PPE Use and Disposal
A. Donning and Doffing PPE
-
Inspection: Before use, always inspect PPE for signs of degradation, tearing, or contamination. This is especially critical for gloves.
-
Donning Sequence:
-
Put on your lab coat or coveralls.
-
Wear inner gloves.
-
Put on chemical splash goggles and face shield (if required).
-
Put on outer gloves, ensuring the cuff of the glove goes over the sleeve of the lab coat.
-
-
Doffing (Removal) to Prevent Contamination:
-
Remove outer gloves first, peeling them off without touching the exterior surface.
-
Remove the face shield and goggles.
-
Remove the lab coat or apron, turning it inside out as you remove it.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.[12]
-
B. Emergency Actions
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
C. Operational and Disposal Plan
-
Handling: All procedures involving this compound should be performed within a certified chemical fume hood to minimize inhalation risk.[13][14] Use spark-proof tools and ground/bond containers during transfers to mitigate ignition risk from static discharge.[12]
-
Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, well-ventilated, and refrigerated (0-10°C) area away from heat and ignition sources.
-
Waste Disposal:
-
Chemical Waste: this compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated waste streams.
-
Contaminated PPE: Disposable PPE (gloves, aprons, coveralls) that is contaminated should be placed in a sealed bag or container and disposed of as solid hazardous waste according to your institution's Environmental Health and Safety (EHS) guidelines.
-
By integrating this expert-driven, safety-first approach into your daily workflows, you build a resilient and trustworthy research environment. Your diligence in selecting and using the correct PPE is the most critical barrier between you and the inherent hazards of your work.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C6H9BrF2 | CID 68282926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. acs.org [acs.org]
- 5. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 6. OSHA Guidelines for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 7. osha.gov [osha.gov]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. fatfinger.io [fatfinger.io]
- 10. PPE for the Oil & Gas Industry [dupont.com]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
